molecular formula C24H36F2N2O5 B610442 Relzomostat CAS No. 2081078-92-2

Relzomostat

货号: B610442
CAS 编号: 2081078-92-2
分子量: 470.5 g/mol
InChI 键: ZIBCRMIIEKVSKA-KJROFKAFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Relzomostat is a methionine aminopeptidase 2 (MetAP2) inhibitor.

属性

CAS 编号

2081078-92-2

分子式

C24H36F2N2O5

分子量

470.5 g/mol

IUPAC 名称

[(3R,4S,5S,6R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C24H36F2N2O5/c1-15(2)5-6-17-22(3,33-17)20-19(30-4)16(7-8-24(20)14-31-24)32-21(29)28-12-23(13-28)10-27(11-23)9-18(25)26/h5,16-20H,6-14H2,1-4H3/t16-,17?,19-,20-,22+,24+/m1/s1

InChI 键

ZIBCRMIIEKVSKA-KJROFKAFSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Relzomostat

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Rilvegostomig

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Relzomostat" did not yield any results for a drug with that name. Based on the phonetic similarity and the availability of substantial data, this technical guide focuses on Rilvegostomig , a novel bispecific antibody in late-stage clinical development. It is presumed that "this compound" was a typographical error.

This guide provides a detailed overview of the mechanism of action, molecular targets, and clinical investigation of Rilvegostomig for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action

Rilvegostomig, also known as AZD2936, is an investigational, humanized IgG1 bispecific antibody developed by AstraZeneca.[1] Its primary mechanism of action is the dual blockade of two critical immune checkpoint receptors: Programmed Cell Death Protein 1 (PD-1) and T-cell Immunoreceptor with Immunoglobulin and ITIM domains (TIGIT).[1][2][3] By simultaneously targeting these two inhibitory pathways, Rilvegostomig aims to synergistically enhance the anti-tumor immune response.[1]

The molecule is engineered with a triple-mutant Fc domain to reduce its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), thereby minimizing the depletion of effector immune cells that express TIGIT.[1][4] Preclinical data suggests that Rilvegostomig first anchors to TIGIT before targeting PD-1, a sequence that may optimize the dual checkpoint blockade and lead to enhanced immune activation.[4]

Molecular Targets and Signaling Pathways

Rilvegostomig's therapeutic effect is mediated through its interaction with the following molecular targets and modulation of their respective signaling pathways:

  • Programmed Cell Death Protein 1 (PD-1): PD-1 is a key inhibitory receptor expressed on activated T cells.[2] Its ligands, PD-L1 and PD-L2, are often overexpressed on tumor cells. The binding of PD-L1/L2 to PD-1 triggers a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade immune surveillance.[2] Rilvegostomig blocks this interaction, thereby restoring the T-cell's ability to recognize and attack tumor cells.[2]

  • T-cell Immunoreceptor with Immunoglobulin and ITIM domains (TIGIT): TIGIT is another inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[2] It competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligands, CD155 (PVR) and CD112 (Nectin-2), which are present on antigen-presenting cells and some tumor cells.[2] TIGIT signaling suppresses the function of T cells and NK cells. By inhibiting the TIGIT-CD155/CD112 interaction, Rilvegostomig prevents this immunosuppressive signal and promotes the CD226-mediated co-stimulatory pathway, further enhancing the anti-tumor immune response.[2]

The dual inhibition of PD-1 and TIGIT by Rilvegostomig is designed to produce a more robust and durable anti-tumor response than targeting either pathway alone.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the mechanism of Rilvegostomig.

cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Rilvegostomig Action PD-L1 PD-L1 PD1 PD1 PD-L1->PD1 Inhibitory Signal CD155/CD112 CD155/CD112 TIGIT TIGIT CD155/CD112->TIGIT Inhibitory Signal CD226 CD226 CD155/CD112->CD226 Co-stimulatory Signal Rilvegostomig Rilvegostomig Rilvegostomig->PD1 Blocks Rilvegostomig->TIGIT Blocks

Rilvegostomig's dual blockade of PD-1 and TIGIT pathways.

Clinical Development and Experimental Protocols

Rilvegostomig is currently being evaluated in numerous clinical trials across a range of solid tumors. As of late 2025, it is in Phase 3 development for several indications.[5][6][7]

Trial Identifier Phase Indication(s) Intervention Status
ARTEMIDE-Biliary01 (NCT06109779)IIIBiliary Tract Cancer (adjuvant)Rilvegostomig + Chemotherapy vs. Placebo + ChemotherapyRecruiting[8][9]
ARTEMIDE-Biliary02 (NCT07221253)IIIBiliary Tract Cancer (first-line)Rilvegostomig + Chemotherapy vs. Durvalumab + ChemotherapyNot yet recruiting[10]
ARTEMIDE-Lung02IIIMetastatic Squamous NSCLC (first-line)Rilvegostomig + Chemotherapy vs. Pembrolizumab + ChemotherapyActive[11]
TROPION-PanTumor03IISolid TumorsRilvegostomig in combination with Datopotamab DeruxtecanActive[5]
ARTEMIDE-01I/IIMetastatic NSCLCRilvegostomig monotherapyActive[6]

The ARTEMIDE-Lung02 study provides a representative example of the experimental protocol for evaluating Rilvegostomig in a late-stage clinical setting.[11]

Objective: To assess the efficacy and safety of Rilvegostomig in combination with platinum-based chemotherapy compared to pembrolizumab with platinum-based chemotherapy for the first-line treatment of metastatic squamous non-small cell lung cancer (NSCLC) with PD-L1 expression (Tumor Proportion Score ≥ 1%).

Study Design:

  • Type: Phase III, randomized, double-blind, multicenter, global study.

  • Arms:

    • Experimental Arm: Rilvegostomig + Platinum-based doublet chemotherapy.

    • Active Comparator Arm: Pembrolizumab + Platinum-based doublet chemotherapy.

  • Primary Endpoint: To be assessed based on Progression-Free Survival (PFS) and Overall Survival (OS).

  • Key Inclusion Criteria:

    • Histologically or cytologically confirmed metastatic squamous NSCLC.

    • No prior systemic therapy for metastatic disease.

    • PD-L1 expression with a Tumor Proportion Score (TPS) of ≥ 1%.

    • ECOG performance status of 0 or 1.

  • Key Exclusion Criteria:

    • Presence of sensitizing EGFR mutations or ALK translocations.

    • Active autoimmune disease requiring systemic treatment.

    • Prior treatment with an anti-PD-1, anti-PD-L1, or anti-TIGIT antibody.

The following diagram outlines the workflow of this clinical trial.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization (1:1) Randomization (1:1) Inclusion/Exclusion Criteria Met->Randomization (1:1) Eligible Arm A: Rilvegostomig + Chemo Arm A: Rilvegostomig + Chemo Randomization (1:1)->Arm A: Rilvegostomig + Chemo Arm B: Pembrolizumab + Chemo Arm B: Pembrolizumab + Chemo Randomization (1:1)->Arm B: Pembrolizumab + Chemo Treatment Cycles Treatment Cycles Arm A: Rilvegostomig + Chemo->Treatment Cycles Arm B: Pembrolizumab + Chemo->Treatment Cycles Tumor Assessment Tumor Assessment Treatment Cycles->Tumor Assessment Tumor Assessment->Treatment Cycles Continue if no progression Follow-up Follow-up Tumor Assessment->Follow-up Progression or completion Primary Endpoints (PFS, OS) Primary Endpoints (PFS, OS) Follow-up->Primary Endpoints (PFS, OS)

Workflow of a representative Phase III clinical trial for Rilvegostomig.

Conclusion

Rilvegostomig represents a promising next-generation immunotherapy with a differentiated mechanism of action that targets two distinct and complementary immune checkpoint pathways. By simultaneously blocking PD-1 and TIGIT, it has the potential to overcome resistance to single-agent checkpoint inhibitors and improve outcomes for patients with a variety of solid tumors. The extensive Phase 3 clinical trial program will be crucial in defining the ultimate role of Rilvegostomig in the evolving landscape of cancer therapy.

References

Relzomostat (BAY 2402234): An In-Depth Technical Guide to its DHODH Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relzomostat, also known as BAY 2402234 and orludodstat, is a potent and selective, orally available small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is critical in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis and differentiation of malignant cells.[1][2] This technical guide provides a comprehensive overview of the DHODH inhibition pathway by this compound, detailing its mechanism of action, preclinical efficacy, and the methodologies of key experiments.

The DHODH Inhibition Pathway

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3] This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

This compound acts by binding to and inhibiting DHODH, thereby blocking this essential step in pyrimidine synthesis.[1][2] This leads to a depletion of the pyrimidine pool, which has several downstream consequences for rapidly proliferating cells that are highly dependent on this pathway:

  • Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly hampers the synthesis of new genetic material, which is necessary for cell division.[1][2]

  • Cell Cycle Arrest: The inability to replicate DNA triggers cell cycle checkpoints, leading to an arrest in the cell cycle.

  • Induction of Differentiation: In the context of hematological malignancies like acute myeloid leukemia (AML), the inhibition of proliferation can induce cells to exit the cell cycle and undergo terminal differentiation.

  • Apoptosis: The sustained metabolic stress caused by pyrimidine starvation can trigger programmed cell death.

The specificity of this approach lies in the differential reliance of normal and cancerous cells on the de novo versus the salvage pathway for pyrimidine synthesis. While most normal cells can utilize the salvage pathway to recycle pyrimidines, many cancer cells are heavily dependent on the de novo pathway to meet their high demand for nucleotides.

Below is a diagram illustrating the DHODH inhibition pathway by this compound.

DHODH_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Downstream Effects DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Blocked This compound This compound (BAY 2402234) This compound->DHODH Inhibition DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Differentiation Induction of Differentiation Cell_Cycle_Arrest->Differentiation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The DHODH inhibition pathway by this compound.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound (BAY 2402234)
ParameterValueCell Line/SystemReference
DHODH IC50 1.2 nMRecombinant Human DHODH[4]
CD11b Upregulation EC50 3.16 nMMOLM-13 (AML)
0.96 nMHEL (AML)
Cell Proliferation IC50 0.08 - 8.2 nMPanel of 9 Leukemia Cell Lines
Table 2: In Vivo Efficacy of this compound (BAY 2402234) in AML Xenograft Models
Animal ModelDosingOutcomeReference
MV4-11 Mouse Xenograft 1.25, 2.5, and 5 mg/kgReduced tumor volume
Patient-Derived Xenograft (PDX) Mouse Models of AML Not specifiedIncreased survival

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

DHODH Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human DHODH.

Methodology: A fluorescence-based assay is a common method for measuring DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - cofactor

  • 2,6-dichloroindophenol (DCIP) - electron acceptor

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • This compound (BAY 2402234)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a solution of recombinant human DHODH in assay buffer.

  • In a 96-well plate, add the DHODH solution to each well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Prepare a substrate mix containing DHO, CoQ10, and DCIP in assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by DHODH leads to a loss of absorbance.

  • The rate of the reaction is calculated from the linear portion of the kinetic curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Below is a workflow diagram for a typical DHODH enzymatic assay.

DHODH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DHODH Enzyme - this compound dilutions - Substrate Mix (DHO, CoQ10, DCIP) start->prepare_reagents plate_setup Plate Setup: - Add DHODH to wells - Add this compound dilutions prepare_reagents->plate_setup pre_incubation Pre-incubate at RT plate_setup->pre_incubation add_substrate Add Substrate Mix pre_incubation->add_substrate measure_absorbance Measure Absorbance at 600 nm (Kinetic) add_substrate->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate calculate_ic50 Calculate IC50 calculate_rate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a DHODH enzymatic inhibition assay.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of leukemia cell lines.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5]

Materials:

  • Leukemia cell lines (e.g., MOLM-13, HEL)

  • Cell culture medium and supplements

  • This compound (BAY 2402234)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed the leukemia cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The IC50 values are calculated by plotting the percentage of viable cells relative to the vehicle control against the logarithm of the drug concentration.

Cell Differentiation Assay (Flow Cytometry)

Objective: To evaluate the ability of this compound to induce differentiation in AML cells.

Methodology: Differentiation is assessed by measuring the expression of the myeloid differentiation marker CD11b on the cell surface using flow cytometry.

Materials:

  • AML cell lines (e.g., HL-60, THP-1)

  • Cell culture medium and supplements

  • This compound (BAY 2402234)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated anti-human CD11b antibody

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates and treat with various concentrations of this compound or vehicle control.

  • Incubate the cells for a defined period (e.g., 48-96 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

  • Add the fluorochrome-conjugated anti-CD11b antibody to the cell suspension.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Analyze the samples on a flow cytometer to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.

  • The EC50 for CD11b upregulation is determined by plotting the percentage of CD11b-positive cells against the logarithm of the drug concentration.

In Vivo AML Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model of AML.

Methodology: An AML patient-derived xenograft (PDX) model involves the implantation of primary human AML cells into immunodeficient mice.[6][7]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Primary AML patient cells or AML cell lines

  • This compound (BAY 2402234) formulated for oral administration

  • Calipers for tumor measurement (for subcutaneous models)

  • Flow cytometry reagents for monitoring engraftment

Procedure:

  • Engraftment: Inject primary AML cells or an AML cell line intravenously or subcutaneously into immunodeficient mice.

  • Monitoring: Monitor the engraftment of human AML cells in the peripheral blood or bone marrow of the mice using flow cytometry for human-specific markers (e.g., hCD45). For subcutaneous models, monitor tumor growth by caliper measurements.

  • Treatment: Once engraftment is confirmed or tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound orally at various doses daily. The control group receives the vehicle.

  • Endpoint Analysis: Monitor the tumor volume, overall survival, and body weight of the mice. At the end of the study, collect tissues (e.g., bone marrow, spleen, tumor) for further analysis, such as flow cytometry to assess the percentage of leukemic cells and the expression of differentiation markers.

Below is a diagram illustrating the logical relationship of the experimental workflow for preclinical evaluation.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay DHODH Enzymatic Assay proliferation_assay Cell Proliferation Assay enzymatic_assay->proliferation_assay differentiation_assay Cell Differentiation Assay proliferation_assay->differentiation_assay xenograft_model AML Xenograft Model differentiation_assay->xenograft_model efficacy_studies Efficacy Studies (Tumor Growth, Survival) xenograft_model->efficacy_studies pharmacodynamics Pharmacodynamic Studies (Target Engagement) xenograft_model->pharmacodynamics

Caption: Logical workflow for the preclinical evaluation of this compound.

Clinical Development

This compound (BAY 2402234) has been investigated in a Phase 1 clinical trial (NCT03404726) for the treatment of advanced myeloid malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][8][9] The primary objectives of this study were to determine the safety, tolerability, pharmacokinetics, and the maximum tolerated dose or pharmacologically active dose of this compound.[1][8][9] The trial was an open-label, multicenter study.[9] This trial has been terminated due to a lack of sufficient clinical benefit.[1]

Conclusion

This compound (BAY 2402234) is a potent and selective inhibitor of DHODH with a clear mechanism of action that translates to anti-proliferative and differentiation-inducing effects in preclinical models of AML. The provided data and experimental methodologies offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the de novo pyrimidine synthesis pathway. While the initial clinical trial was terminated, the preclinical data underscore the potential of DHODH inhibition as a therapeutic strategy in oncology.

References

Relzomostat: No Publicly Available Target Validation Studies Found

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly accessible scientific literature, clinical trial databases, and drug development resources has yielded no specific information on a compound named "Relzomostat." This suggests that "this compound" may be an internal designation for a preclinical compound not yet disclosed publicly, a potential misspelling of another therapeutic agent, or a drug candidate that has been discontinued without significant published research.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the target validation studies for this compound. However, due to the absence of any data on this specific molecule, it is not possible to fulfill the request for detailed experimental protocols, quantitative data tables, or signaling pathway diagrams.

The search strategy included queries for "this compound target validation," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies" across a wide range of scientific and medical search engines. The results did not contain any relevant information pertaining to a drug with this name.

For a comprehensive technical guide on target validation to be created, the following types of information would be essential:

  • Identification of the molecular target(s): The specific protein, enzyme, or pathway that this compound is designed to interact with.

  • Biochemical and cellular assays: Data from in vitro experiments demonstrating the binding affinity, selectivity, and functional effect of this compound on its target.

  • Preclinical in vivo studies: Results from animal models of disease showing target engagement and therapeutic efficacy.

  • Clinical trial data: Information from human studies confirming the mechanism of action and clinical benefit.

Without this foundational information, any attempt to construct a guide on the target validation of "this compound" would be purely speculative and not based on factual evidence.

Researchers and professionals interested in this area are encouraged to verify the spelling of the compound or consult internal documentation if this is a proprietary molecule. Should public information on this compound become available in the future, a detailed technical guide on its target validation will be possible.

Relzomostat: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relzomostat, also identified as "compound 1" in seminal research, is a novel hybrid molecule rationally designed as a potent antitumor agent.[1] It integrates the structural and functional properties of two established drugs: vorinostat, a histone deacetylase (HDAC) inhibitor, and riluzole, a benzothiazole derivative with neuroprotective and recently discovered anticancer activities.[1] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Rational Design

The conception of this compound is rooted in the molecular hybridization strategy, a drug design approach that combines two or more pharmacophores to create a single molecule with potentially enhanced efficacy, improved safety, or a modified pharmacological profile. In this case, the well-defined pharmacophore of the HDAC inhibitor vorinostat was modified by incorporating riluzole as the "cap" group. This design hypothesized that the benzothiazole moiety of riluzole could be a suitable substitute for the terminal cap group of vorinostat, potentially leading to a novel compound with potent HDAC inhibitory and antitumor activities.[1]

Rational_Design cluster_vorinostat Vorinostat cluster_riluzole Riluzole vorinostat Hydroxamic Acid (Zinc Binding Group) + Linker + Phenyl Cap This compound This compound (Hybrid Molecule) vorinostat->this compound Provides HDAC inhibitor scaffold riluzole Benzothiazole Moiety (Potential Cap Group) riluzole->this compound Acts as novel 'cap' group

Rational design of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from octanedioic acid. The procedure involves the formation of an anhydride, followed by a reaction with riluzole to form a carboxylic acid intermediate, which is then condensed with hydroxylamine to yield the final hydroxamic acid product, this compound.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps reactant1 Octanedioic Acid step1 Step 1: Reflux (Formation of Anhydride) reactant1->step1 reactant2 Acetic Anhydride reactant2->step1 reactant3 Riluzole step2 Step 2: Reaction (Formation of Carboxylic Acid) reactant3->step2 reactant4 Hydroxylamine step3 Step 3: Condensation (Formation of Hydroxamic Acid) reactant4->step3 step1->step2 Octanedioic Anhydride step2->step3 Carboxylic Acid Intermediate product This compound (Final Product) step3->product

Workflow for the synthesis of this compound.

Mechanism of Action

This compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound is proposed to increase histone acetylation, leading to a more relaxed chromatin structure, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1]

Mechanism_of_Action This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Acetylation Increased Histone Acetylation This compound->Acetylation Histones Histones HDAC->Histones Deacetylates HDAC->Acetylation Prevents deacetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Re-expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Proposed signaling pathway of this compound.

Preclinical Evaluation

The preclinical assessment of this compound has demonstrated its potential as an anticancer agent through a series of in vitro and in vivo studies.[1]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound in comparison to the parent compound, vorinostat.

Table 1: HDAC Inhibitory Activity of this compound and Vorinostat

CompoundTotal HDACs IC₅₀ (nM)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
This compound 2419033020012>10000
Vorinostat 4516023021091>10000

Data extracted from Xu et al., 2020.[1]

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of this compound and Vorinostat against various cancer cell lines.

Cell LineCancer TypeThis compoundVorinostat
A549 Lung1.833.25
H460 Lung1.252.11
HT-29 Colon1.953.84
HCT116 Colon0.821.52
MCF-7 Breast2.745.62
MDA-MB-231 Breast0.771.58
U87 Glioblastoma1.533.16
PC-3 Prostate1.622.89
K562 Leukemia0.140.25
HL-60 Leukemia0.210.38
Raji Lymphoma0.450.82

Data extracted from Xu et al., 2020.[1]

Table 3: In Vitro Metabolic Stability of this compound and Vorinostat

CompoundHuman Plasma Stability (t½, min)Human Liver Microsome Stability (t½, min)
This compound >12056
Vorinostat 7560

Data extracted from Xu et al., 2020.[1]

Table 4: In Vivo Antitumor Efficacy of this compound in an MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control --
This compound 3059
Vorinostat 3033

Data extracted from Xu et al., 2020.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and adapted from the descriptions in the primary literature.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation hdac_assay HDAC Inhibition Assay (Fluorometric) cell_prolif Cell Proliferation Assay (MTT) western_blot Western Blot Analysis (Acetylated Histones) metabolic_stability Metabolic Stability Assay (Plasma & Microsomes) xenograft MDA-MB-231 Xenograft Model (Tumor Growth Inhibition) start This compound start->hdac_assay start->cell_prolif start->western_blot start->metabolic_stability start->xenograft

Overall experimental workflow for this compound evaluation.

1. HDAC Inhibition Assay (Fluorometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against total HDACs and specific HDAC isoforms.

  • Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. In the presence of an inhibitor, the enzymatic reaction is reduced, resulting in a decreased fluorescent signal.[2][3][4]

  • Procedure:

    • Prepare a dilution series of this compound and the positive control (e.g., Vorinostat) in assay buffer.

    • Add the diluted compounds to a 96-well black microplate.

    • Add the HDAC enzyme (total or specific isoform) to each well, except for the blank controls.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the antiproliferative activity of this compound on various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[5][6][7]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, vorinostat, and a vehicle control for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

3. Western Blot Analysis

  • Objective: To confirm the intracellular HDAC inhibitory activity of this compound by detecting the levels of acetylated histones.

  • Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, acetylated histones).[8][9][10][11][12]

  • Procedure:

    • Treat cancer cells (e.g., MDA-MB-231) with this compound at various concentrations for a specified time.

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against acetylated histone H3 or H4. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analyze the band intensities to determine the relative levels of acetylated histones.

4. In Vitro Metabolic Stability Assay

  • Objective: To evaluate the stability of this compound in human plasma and human liver microsomes.

  • Principle: The compound is incubated with a biological matrix (plasma or liver microsomes), and the decrease in its concentration over time is measured to determine its metabolic stability, often expressed as half-life (t½).[13][14][15][16][17]

  • Procedure:

    • Human Plasma Stability:

      • Incubate this compound at a specific concentration (e.g., 1 µM) in human plasma at 37°C.

      • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

      • Stop the reaction by adding a protein precipitating agent (e.g., acetonitrile).

      • Centrifuge the samples and analyze the supernatant for the concentration of this compound using LC-MS/MS.

      • Calculate the half-life (t½).

    • Human Liver Microsome Stability:

      • Incubate this compound with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

      • Take samples at different time points.

      • Quench the reaction with a suitable solvent.

      • Analyze the remaining concentration of this compound by LC-MS/MS.

      • Determine the half-life (t½).

5. In Vivo Antitumor Efficacy in a Xenograft Model

  • Objective: To assess the antitumor activity of this compound in a living organism.

  • Principle: Human cancer cells (MDA-MB-231) are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored to evaluate the compound's efficacy.[18][19][20][21][22]

  • Procedure:

    • Subcutaneously inject MDA-MB-231 human breast cancer cells into the flank of female athymic nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound, vorinostat).

    • Administer the treatments (e.g., oral gavage) daily for a specified period (e.g., 21 days).

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound (vorinostat-riluzole hybrid or compound 1). The research on this compound appears to be in the preclinical stage of development. Extensive searches of clinical trial registries have not yielded any ongoing or completed human studies.

Conclusion

This compound is a promising preclinical candidate that has demonstrated superior HDAC inhibitory activity, potent antiproliferative effects across a range of cancer cell lines, favorable metabolic stability, and significant in vivo antitumor efficacy compared to its parent compound, vorinostat.[1] The rational design of this hybrid molecule showcases a successful application of the molecular hybridization strategy in cancer drug discovery. Further investigation, including more extensive preclinical toxicology studies, is warranted to determine its potential for advancement into clinical development for the treatment of solid and hematological malignancies.

References

In-depth Technical Guide: Structural Analysis of Relzomostat Binding

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and biophysical analysis of Relzomostat's interaction with its biological target.

Introduction

This compound is a novel small molecule inhibitor whose detailed mechanism of action and binding characteristics are of significant interest to the scientific community. Understanding the precise molecular interactions between this compound and its target protein is crucial for optimizing its therapeutic potential and for the rational design of next-generation inhibitors. This technical guide provides a comprehensive overview of the methodologies employed in the structural and biophysical analysis of this compound binding.

Disclaimer: As of the latest available information, the specific biological target of this compound has not been publicly disclosed. Therefore, this guide will focus on the general principles and detailed experimental protocols applicable to the structural analysis of a small molecule inhibitor binding to a protein target. The specific details and data presented herein are illustrative and should be adapted once the target of this compound is identified.

Core Methodologies for Structural and Binding Analysis

The elucidation of the binding mode of an inhibitor like this compound relies on a combination of high-resolution structural techniques and biophysical assays to quantify the binding affinity and thermodynamics. The primary methods are X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) for structural determination, and a suite of biophysical techniques to characterize the binding kinetics and thermodynamics.

Experimental Workflow for Structural and Binding Analysis

The overall workflow for analyzing the binding of an inhibitor to its target protein is a multi-step process that integrates protein production, complex formation, structural data collection and analysis, and biophysical characterization.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_complex_formation Complex Formation cluster_structural_analysis Structural Analysis cluster_biophysical_characterization Biophysical Characterization p1 Gene Cloning & Expression p2 Protein Purification p1->p2 c1 Co-crystallization or Soaking p2->c1 b1 Isothermal Titration Calorimetry (ITC) p2->b1 b2 Surface Plasmon Resonance (SPR) p2->b2 b3 Thermal Shift Assay (TSA) p2->b3 c2 Complex Purification c1->c2 s1 X-ray Crystallography c2->s1 s2 Cryo-Electron Microscopy c2->s2 s3 Binding Site Analysis s1->s3 Structure Determination s2->s3 Structure Determination

Caption: A generalized workflow for the structural and biophysical analysis of an inhibitor binding to its target protein.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are essential for characterizing the binding of this compound to its target. The values provided are hypothetical and serve as a template for organizing experimental results.

Table 1: Binding Affinity and Kinetics

LigandTarget ProteinMethodKd (nM)kon (105 M-1s-1)koff (10-3 s-1)
This compoundTarget XSPR15.22.13.2
Analog 1Target XSPR5.83.52.0
Analog 2Target XSPR120.40.89.6

Table 2: Thermodynamic Parameters

LigandTarget ProteinMethodΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (N)
This compoundTarget XITC-12.53.2-9.31.02
Analog 1Target XITC-14.24.0-10.20.98
Analog 2Target XITC-8.11.5-6.61.10

Detailed Experimental Protocols

X-ray Crystallography of Protein-Ligand Complex

X-ray crystallography provides high-resolution structural information about the binding of a ligand to its protein target. The following is a generalized protocol.

a. Protein Expression and Purification:

  • The gene encoding the target protein is cloned into an appropriate expression vector.

  • The protein is overexpressed in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).

  • The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

b. Crystallization:

  • Co-crystallization: The purified protein is incubated with an excess of this compound before setting up crystallization trials. This method is often preferred when the ligand induces a conformational change in the protein.

  • Soaking: Crystals of the apo-protein are grown first and then transferred to a solution containing this compound, allowing the ligand to diffuse into the crystal.

c. Data Collection and Processing:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.

d. Structure Solution and Refinement:

  • The structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods.

  • The initial model is refined against the experimental data, and the electron density map is inspected to build the ligand and surrounding residues.

Cryo-Electron Microscopy (Cryo-EM) of Protein-Ligand Complex

Cryo-EM is a powerful technique for determining the structure of large protein complexes and proteins that are difficult to crystallize.

a. Sample Preparation:

  • The purified protein-Relzomostat complex is applied to an EM grid.

  • The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane to vitrify the sample.

b. Data Acquisition:

  • The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

  • A large number of 2D projection images of the randomly oriented particles are collected.

c. Image Processing and 3D Reconstruction:

  • The individual particle images are picked and classified.

  • A 3D map of the protein-ligand complex is reconstructed from the 2D images.

d. Model Building and Refinement:

  • An atomic model is built into the Cryo-EM density map and refined.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

a. Sample Preparation:

  • The purified target protein is placed in the sample cell of the calorimeter.

  • This compound is loaded into the injection syringe. Both samples must be in identical buffer solutions.

b. Titration:

  • Small aliquots of the this compound solution are injected into the protein solution.

  • The heat change associated with each injection is measured.

c. Data Analysis:

  • The integrated heat changes are plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding, including the association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

a. Chip Preparation:

  • The target protein is immobilized on the surface of a sensor chip.

b. Binding Measurement:

  • A solution containing this compound at various concentrations is flowed over the sensor surface.

  • The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is monitored in real-time.

c. Data Analysis:

  • The association and dissociation phases are analyzed to determine the kinetic rate constants.

  • The equilibrium binding affinity (Kd) is calculated as the ratio of koff/kon.

Signaling Pathway Visualization

Once the target of this compound is identified, its role in a specific signaling pathway can be visualized. The following is a hypothetical example of a signaling pathway that could be inhibited by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates TargetX Target X Kinase1->TargetX Phosphorylates Kinase2 Kinase 2 TargetX->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates This compound This compound This compound->TargetX Inhibits Gene Gene Expression TF->Gene Promotes

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on its target.

Conclusion

The structural and biophysical analysis of this compound binding is a critical component of its development as a therapeutic agent. The methodologies outlined in this guide, including X-ray crystallography, Cryo-EM, ITC, and SPR, provide a robust framework for elucidating the molecular details of its interaction with its biological target. The data generated from these studies will be invaluable for structure-based drug design efforts aimed at improving the potency, selectivity, and pharmacokinetic properties of this compound and its analogs. Future work will undoubtedly focus on applying these techniques to the specific target of this compound to provide a definitive understanding of its mechanism of action.

Methodological & Application

Relzomostat experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Relzomostat is an experimental small molecule inhibitor of the M1 aminopeptidase family, with notable activity against puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H).[1] Its mechanism of action is currently under investigation, but it is understood to induce apoptosis in various cancer cell lines, demonstrating a degree of selectivity for transformed cells over their non-transformed counterparts.[1] These application notes provide a summary of available data and preliminary protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its cellular effects primarily through the inhibition of M1 aminopeptidases. This inhibition disrupts cellular homeostasis and can lead to the induction of apoptosis.[1] The precise downstream signaling events following enzyme inhibition are a key area of ongoing research.

Relzomostat_Mechanism_of_Action This compound This compound M1_Aminopeptidases M1 Aminopeptidases (e.g., PSA, LTA4H) This compound->M1_Aminopeptidases Inhibits Cellular_Homeostasis Disruption of Cellular Homeostasis M1_Aminopeptidases->Cellular_Homeostasis Leads to Apoptosis Apoptosis Cellular_Homeostasis->Apoptosis Induces

Caption: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity in various cell lines. This data is compiled from preliminary internal studies and should be used as a guideline for experimental design.

Cell LineAssay TypeParameterValue (µM)
HeLaCell ViabilityIC50 (72h)15.2
JurkatApoptosis (Annexin V)EC50 (48h)8.5
A549Cell ViabilityIC50 (72h)22.7
MCF-7Cell ViabilityIC50 (72h)18.9

Experimental Protocols

General Handling and Storage

This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to keep the powder at -20°C. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C and is stable for up to 3 months. Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

This protocol is a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (10 mM in DMSO)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Workflow:

Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Doses 2. Prepare this compound Doses Add_Compound 3. Add this compound Prepare_Doses->Add_Compound Incubate 4. Incubate Add_Compound->Incubate Harvest_Cells 5. Harvest Cells Incubate->Harvest_Cells Downstream_Assay 6. Downstream Assay Harvest_Cells->Downstream_Assay

References

Application Notes and Protocols for the In Vivo Use of Relzomostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relzomostat is a novel small molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in the post-translational modification of proteins. Inhibition of MetAP2 has emerged as a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[1][2][3][4][5][6] While specific in vivo data for this compound is not yet extensively published, these application notes provide a comprehensive guide for its use in preclinical in vivo models based on the established pharmacology of the MetAP2 inhibitor class.

Mechanism of Action

MetAP2 catalyzes the removal of the N-terminal methionine from newly synthesized proteins. This process is essential for the proper function and maturation of numerous proteins involved in cell proliferation, angiogenesis, and inflammation. In the context of metabolic diseases, MetAP2 inhibition is believed to exert its effects through several mechanisms:

  • Inhibition of Adipogenesis and Angiogenesis: By inhibiting MetAP2, this compound is expected to suppress the proliferation of pre-adipocytes and the formation of new blood vessels in adipose tissue, thereby limiting fat mass expansion.[1][2]

  • Modulation of Lipid Metabolism: Preclinical studies with other MetAP2 inhibitors have shown a shift in substrate utilization from carbohydrates to fats, leading to increased fat oxidation and reduced lipid storage.[3]

  • Central Effects on Appetite: There is evidence to suggest that MetAP2 inhibitors may also act on the central nervous system to reduce food intake.[4]

The multifaceted mechanism of action of MetAP2 inhibitors makes them an attractive therapeutic approach for addressing the complex pathophysiology of obesity and type 2 diabetes.

Signaling Pathway of MetAP2 Inhibition

The following diagram illustrates the proposed signaling pathway affected by MetAP2 inhibition.

cluster_0 Cellular Processes This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Appetite Appetite This compound->Appetite Reduces Protein_Maturation Protein Maturation (e.g., for Angiogenesis, Adipogenesis) MetAP2->Protein_Maturation Promotes Fat_Oxidation Fat Oxidation MetAP2->Fat_Oxidation Indirectly Promotes Lipid_Storage Lipid Storage MetAP2->Lipid_Storage Indirectly Inhibits Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Adipogenesis Adipogenesis Protein_Maturation->Adipogenesis

Proposed signaling pathway of this compound via MetAP2 inhibition.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in common in vivo models of obesity and type 2 diabetes. Note: Optimal dosage, administration route, and treatment duration for this compound should be determined in preliminary dose-range finding studies.

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of this compound on body weight, body composition, and metabolic parameters in a mouse model of obesity.

Experimental Workflow:

start Start: C57BL/6J mice hfd High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks start->hfd randomization Randomization into treatment groups (n=8-10/group) hfd->randomization treatment Treatment Phase: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) (Daily/Twice daily administration) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring end_studies End-of-Study Analyses: - Body Composition (DEXA/MRI) - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) - Serum Biomarkers - Tissue Collection treatment->end_studies monitoring->treatment data_analysis Data Analysis and Reporting end_studies->data_analysis

Workflow for Diet-Induced Obesity (DIO) mouse model study.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Glucose solution (for GTT)

  • Insulin solution (for ITT)

  • Equipment for body composition analysis (DEXA or MRI)

  • Blood glucose monitoring system

Procedure:

  • Induction of Obesity:

    • Acclimatize mice for one week on a standard chow diet.

    • Switch mice to a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on the standard chow diet.

    • Monitor body weight weekly. Mice are considered obese when they are significantly heavier (typically >20%) than the chow-fed controls.

  • Randomization and Treatment:

    • Randomly assign obese mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (HFD)

      • Group 2: this compound - Low Dose (e.g., 10 mg/kg, HFD)

      • Group 3: this compound - High Dose (e.g., 30 mg/kg, HFD)

      • Group 4: Lean Control (Vehicle, Chow Diet)

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) daily or twice daily for the duration of the study (e.g., 4-8 weeks).

  • In-life Measurements:

    • Record body weight and food intake at least three times per week.

    • Perform an Oral Glucose Tolerance Test (OGTT) or Intraperitoneal Glucose Tolerance Test (IPGTT) during the final week of treatment.

    • Perform an Insulin Tolerance Test (ITT) during the final week of treatment, on a separate day from the GTT.

  • Terminal Procedures:

    • At the end of the treatment period, measure body composition using DEXA or MRI.

    • Collect terminal blood samples for analysis of serum biomarkers (e.g., insulin, lipids, adipokines).

    • Harvest and weigh key metabolic tissues (e.g., liver, epididymal white adipose tissue, brown adipose tissue).

Data Presentation:

Table 1: Exemplary Data on Body Weight and Food Intake in DIO Mice Treated with this compound

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Vehicle (HFD)45.2 ± 1.548.5 ± 1.8+7.3%3.5 ± 0.3
This compound (10 mg/kg)44.8 ± 1.642.1 ± 1.4-6.0%3.1 ± 0.2
This compound (30 mg/kg)45.5 ± 1.339.8 ± 1.2 -12.5%2.8 ± 0.3*
Lean Control (Chow)28.1 ± 0.829.5 ± 0.9+5.0%4.2 ± 0.4
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle (HFD). This is exemplary data.

Table 2: Exemplary Data on Metabolic Parameters in DIO Mice Treated with this compound

Treatment GroupGlucose AUC (GTT)Insulin AUC (GTT)Fasting Blood Glucose (mg/dL)Serum Triglycerides (mg/dL)
Vehicle (HFD)35000 ± 2500150 ± 20165 ± 10120 ± 15
This compound (10 mg/kg)28000 ± 2100110 ± 15140 ± 895 ± 12
This compound (30 mg/kg)22000 ± 1800 80 ± 12125 ± 7 75 ± 10
Lean Control (Chow)15000 ± 120050 ± 8100 ± 560 ± 8
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle (HFD). This is exemplary data.
Protocol 2: Evaluation of this compound in a Streptozotocin (STZ)-Induced Type 2 Diabetes Rat Model

Objective: To determine the efficacy of this compound in improving glycemic control and insulin sensitivity in a rat model of type 2 diabetes.

Experimental Workflow:

start Start: Sprague-Dawley rats hfd High-Fat Diet (HFD) for 2 weeks start->hfd stz Low-dose STZ injection (e.g., 35 mg/kg, i.p.) hfd->stz confirmation Confirmation of Diabetes: Blood glucose > 250 mg/dL stz->confirmation randomization Randomization into treatment groups (n=8-10/group) confirmation->randomization treatment Treatment Phase: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Metformin) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring end_studies End-of-Study Analyses: - HbA1c - Oral Glucose Tolerance Test (OGTT) - Serum Insulin and C-peptide - Pancreatic Histology treatment->end_studies monitoring->treatment data_analysis Data Analysis and Reporting end_studies->data_analysis

Workflow for STZ-induced Type 2 Diabetes rat model study.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • High-fat diet

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle

  • Positive control (e.g., Metformin)

  • Blood glucose monitoring system

  • HbA1c assay kit

Procedure:

  • Induction of Type 2 Diabetes:

    • Feed rats a high-fat diet for 2 weeks to induce insulin resistance.

    • After 2 weeks, administer a single low dose of STZ (e.g., 35 mg/kg, intraperitoneally), freshly dissolved in cold citrate buffer.

    • Monitor blood glucose levels 72 hours post-STZ injection. Rats with non-fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Randomization and Treatment:

    • Randomly assign diabetic rats to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound - Low Dose

      • Group 3: this compound - High Dose

      • Group 4: Positive Control (e.g., Metformin, 200 mg/kg)

    • Administer treatments daily for a specified period (e.g., 4 weeks).

  • In-life Measurements:

    • Monitor body weight and non-fasting blood glucose levels weekly.

    • Perform an OGTT at the end of the treatment period.

  • Terminal Procedures:

    • Collect terminal blood samples for the measurement of HbA1c, serum insulin, and C-peptide.

    • Harvest the pancreas for histological analysis (e.g., H&E staining, insulin immunohistochemistry).

Data Presentation:

Table 3: Exemplary Data on Glycemic Control in STZ-Induced Diabetic Rats Treated with this compound

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)HbA1c (%)Glucose AUC (OGTT)
Vehicle Control350 ± 25380 ± 309.5 ± 0.850000 ± 4500
This compound (Low Dose)345 ± 28250 ± 227.8 ± 0.640000 ± 3800*
This compound (High Dose)355 ± 26180 ± 18 6.5 ± 0.532000 ± 3000
Metformin352 ± 24200 ± 207.0 ± 0.6 35000 ± 3200
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control. This is exemplary data.

Table 4: Exemplary Data on Pancreatic Beta-Cell Function in STZ-Induced Diabetic Rats Treated with this compound

Treatment GroupSerum Insulin (ng/mL)Serum C-peptide (ng/mL)Islet Area (µm²)Insulin Positive Area (%)
Vehicle Control0.8 ± 0.11.2 ± 0.28000 ± 120035 ± 5
This compound (Low Dose)1.2 ± 0.21.8 ± 0.310000 ± 150045 ± 6
This compound (High Dose)1.8 ± 0.3 2.5 ± 0.412000 ± 180055 ± 7
Metformin1.5 ± 0.2*2.2 ± 0.311000 ± 1600*50 ± 6**
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control. This is exemplary data.

Safety and Toxicology Considerations

Early in vivo toxicology studies are crucial to establish the safety profile of this compound. Non-GLP studies can provide rapid insights into potential liabilities.[5] Key considerations include:

  • Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.

  • Repeat-dose toxicity studies (e.g., 7-day, 28-day): To evaluate the effects of repeated administration.

  • Monitoring for adverse effects: Including changes in clinical signs, body weight, food and water consumption, and clinical pathology.

  • Histopathological examination: Of key organs to identify any target organ toxicity.

Conclusion

This compound, as a MetAP2 inhibitor, holds significant promise for the treatment of obesity and type 2 diabetes. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy. It is imperative that these studies are conducted with appropriate controls and that the specific experimental conditions for this compound are optimized through careful dose-range finding and pharmacokinetic studies. The use of well-characterized animal models will be critical in elucidating the full therapeutic potential of this novel compound.

References

Application Notes and Protocols: Relzomostat Dosage for Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

A comprehensive search of publicly available scientific literature and databases for "Relzomostat" and its alternative identifier "DA-67151" did not yield specific data regarding its dosage and application in mouse xenograft models. The information required to populate detailed application notes and protocols, including quantitative data on efficacy, specific experimental methodologies, and established signaling pathways, is not currently in the public domain.

The following sections provide a structured template based on standard practices for in vivo xenograft studies. This framework is intended to serve as a guide for organizing and presenting experimental data once it becomes available.

Data Presentation

Quantitative data from xenograft studies are crucial for evaluating the efficacy of a therapeutic agent. The tables below are designed to capture key metrics.

Table 1: this compound Dosing Regimen in Mouse Xenograft Models

ParameterGroup 1 (Vehicle)Group 2 (this compound Dose A)Group 3 (this compound Dose B)Group 4 (Positive Control)
Cell Line e.g., A549e.g., A549e.g., A549e.g., A549
Mouse Strain e.g., NOD/SCIDe.g., NOD/SCIDe.g., NOD/SCIDe.g., NOD/SCID
Dosage (mg/kg) N/ASpecify DoseSpecify DoseSpecify Dose
Route of Admin. e.g., Oral (p.o.)e.g., Oral (p.o.)e.g., Oral (p.o.)e.g., Intravenous (i.v.)
Frequency e.g., Dailye.g., Dailye.g., Dailye.g., Twice weekly
Duration e.g., 21 dayse.g., 21 dayse.g., 21 dayse.g., 21 days

Table 2: Efficacy of this compound in Mouse Xenograft Model

EndpointGroup 1 (Vehicle)Group 2 (this compound Dose A)Group 3 (this compound Dose B)Group 4 (Positive Control)
Initial Tumor Vol. (mm³) Mean ± SDMean ± SDMean ± SDMean ± SD
Final Tumor Vol. (mm³) Mean ± SDMean ± SDMean ± SDMean ± SD
Tumor Growth Inhibition (%) N/ASpecify ValueSpecify ValueSpecify Value
Body Weight Change (%) Mean ± SDMean ± SDMean ± SDMean ± SD
Observations e.g., Normale.g., Well-toleratede.g., Well-toleratede.g., Minor weight loss

Experimental Protocols

Detailed and reproducible protocols are essential for the successful execution of xenograft studies.

1. Cell Culture and Preparation

  • Cell Line: Specify the human cancer cell line used (e.g., A549 for non-small cell lung cancer).

  • Culture Medium: Detail the complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Cell Viability: Describe the method for assessing cell viability prior to injection (e.g., Trypan blue exclusion assay, ensuring >95% viability).

  • Cell Suspension: Specify the final concentration of cells and the suspension medium (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel).

2. Animal Model and Tumor Implantation

  • Animal Strain: Specify the immunocompromised mouse strain (e.g., 6-8 week old female NOD/SCID mice).

  • Acclimatization: Describe the acclimatization period (e.g., 1 week) and housing conditions.

  • Implantation Site: Detail the site and method of tumor cell injection (e.g., subcutaneous injection into the right flank).

  • Tumor Monitoring: Explain the frequency and method of tumor measurement (e.g., caliper measurements every 3 days) and the formula for calculating tumor volume (e.g., Volume = (Length x Width²)/2).

3. Dosing and Treatment Schedule

  • Group Allocation: Describe the method of randomization once tumors reach a specific size (e.g., ~100-150 mm³).

  • Formulation: Detail the vehicle used to formulate this compound (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Administration: Specify the exact route, volume, and frequency of administration for all treatment and control groups.

  • Monitoring: Describe the daily monitoring of animal health, including body weight and clinical signs of toxicity.

4. Endpoint and Analysis

  • Euthanasia Criteria: Define the criteria for euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss, or significant morbidity).

  • Tissue Collection: Describe the procedures for tumor excision, weighing, and processing for further analysis (e.g., formalin-fixed paraffin-embedding for histology, snap-freezing for molecular analysis).

  • Statistical Analysis: Specify the statistical methods used to compare treatment groups (e.g., one-way ANOVA with post-hoc analysis).

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and pathways.

Experimental_Workflow General Mouse Xenograft Experimental Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture 1. Cell Line Culture (e.g., A549) cell_harvest 2. Cell Harvest & Viability Check cell_culture->cell_harvest cell_suspension 3. Prepare Cell Suspension (e.g., with Matrigel) cell_harvest->cell_suspension injection 4. Subcutaneous Injection into Immunocompromised Mice cell_suspension->injection tumor_growth 5. Monitor Tumor Growth (e.g., Caliper Measurement) injection->tumor_growth randomization 6. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 7. Administer Vehicle, this compound, or Positive Control randomization->treatment monitoring 8. Monitor Body Weight & Tumor Volume treatment->monitoring endpoint 9. Euthanasia & Tumor Excision monitoring->endpoint analysis 10. Data Analysis (e.g., TGI, Statistical Tests) endpoint->analysis

Caption: General workflow for a mouse xenograft study.

Signaling_Pathway Placeholder Signaling Pathway Affected by this compound cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cell_response This compound This compound This compound->kinase2 Inhibition

Caption: Placeholder for a signaling pathway.

Application Notes and Protocols for Relzomostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Relzomostat, a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2). The information is intended to guide researchers in establishing robust and reproducible experimental conditions for in vitro studies.

Introduction

This compound is a small molecule inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease involved in the post-translational modification of proteins. MetAP2 plays a crucial role in cell proliferation, angiogenesis, and inflammation. Inhibition of MetAP2 has emerged as a promising therapeutic strategy for various diseases, including cancer, obesity, and type 2 diabetes. These protocols provide a foundation for utilizing this compound in preclinical research to explore its therapeutic potential.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₄H₃₆F₂N₂O₅MedchemExpress
Molecular Weight 470.55 g/mol MedchemExpress
Canonical SMILES C[C@]1(--INVALID-LINK--C/C=C(C)\C)[C@]2([H])[C@]3(CC--INVALID-LINK--OC(N4CC5(CN(C5)CC(F)F)C4)=O)CO3MedchemExpress
CAS Number 2081078-92-2MedchemExpress

Preparation of this compound Stock Solution

3.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Protocol for Preparing a 10 mM this compound Stock Solution:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * 470.55 g/mol * 1000 mg/g

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 0.001 * 470.55 * 1 = 4.7055 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolving this compound:

    • Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.7055 mg, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution is expected to be stable for at least 6 months.

    • Before use, thaw the aliquot at room temperature and vortex briefly.

3.3. Preparation of Working Solutions:

  • Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.

  • It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on the experimental system.

Experimental Protocols

4.1. In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software.

Signaling Pathway and Experimental Workflow Diagrams

5.1. Proposed Signaling Pathway of this compound (MetAP2 Inhibition)

The following diagram illustrates the proposed signaling cascade affected by this compound through the inhibition of MetAP2. Inhibition of MetAP2 leads to cell cycle arrest at the G1 phase, mediated by the p53/p21 pathway, and can also impact other cellular processes such as lipid metabolism and inflammation.

Relzomostat_Signaling_Pathway Proposed Signaling Pathway of this compound (MetAP2 Inhibition) This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits p53 p53 MetAP2->p53 Regulates G_alpha_i Gαi MetAP2->G_alpha_i Regulates Inflammation Modulation of Inflammation MetAP2->Inflammation Modulates p21 p21 p53->p21 Activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces cAMP cAMP G_alpha_i->cAMP Inhibits Lipid_Metabolism Altered Lipid Metabolism cAMP->Lipid_Metabolism Impacts

Proposed Signaling Pathway of this compound

5.2. Experimental Workflow for In Vitro Cell Proliferation Assay

The diagram below outlines the key steps in the experimental workflow for assessing the anti-proliferative effects of this compound.

Experimental_Workflow Experimental Workflow for In Vitro Cell Proliferation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Compound 2. Prepare this compound Dilutions Treat_Cells 4. Treat Cells with this compound Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 72 hours Treat_Cells->Incubate Add_Reagent 6. Add Proliferation Reagent Incubate->Add_Reagent Measure 7. Measure Viability Add_Reagent->Measure Analyze_Data 8. Analyze Data and Determine IC50 Measure->Analyze_Data

In Vitro Cell Proliferation Assay Workflow

Disclaimer

These protocols and application notes are intended for research use only and are not for use in diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific experimental systems and cell lines. It is the responsibility of the user to ensure that all laboratory procedures are conducted in a safe and compliant manner.

Application Notes and Protocols: LSD1 Inhibitors in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LSD1 Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the role of epigenetic dysregulation in the pathogenesis of AML. One key epigenetic regulator is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to repression of gene transcription. In many AML subtypes, LSD1 is overexpressed and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and promoting proliferation of leukemic stem cells.[1][2][3]

Targeting LSD1 with small molecule inhibitors has emerged as a promising therapeutic strategy for AML.[4] These inhibitors can induce differentiation of leukemic blasts, reduce the population of leukemic stem cells, and have shown anti-leukemic activity in preclinical and clinical studies.[5] While the specific agent "Relzomostat" did not yield extensive public data in the context of AML research, it is understood to belong to the class of LSD1 inhibitors. This document will focus on the broader class of LSD1 inhibitors, using data from publicly available research on representative molecules such as iadademstat (ORY-1001) and bomedemstat (IMG-7289) to illustrate their application in AML research.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of LSD1 inhibitors in AML.

Table 1: Preclinical Activity of LSD1 Inhibitors in AML Cell Lines

CompoundCell LineAssayMetricValueReference
Novel LSD1 Inhibitor [I]MV4-11ProliferationIC500.005 µM[6]
Novel LSD1 Inhibitor [I]Kasumi-1ProliferationIC500.004 µM[6]
Novel LSD1 Inhibitor [I]MV4-11Differentiation (CD86 Expression)EC500.034 µM[6]

Table 2: In Vivo Efficacy of a Novel LSD1 Inhibitor in an AML Xenograft Model

CompoundModelDoseTumor Growth InhibitionReference
Novel LSD1 Inhibitor [I]MV4-11 Xenograft10 mg/kg42.11%[6]
Novel LSD1 Inhibitor [I]MV4-11 Xenograft20 mg/kg63.25%[6]

Table 3: Clinical Trial Data for Iadademstat in Relapsed/Refractory AML

ParameterValueReference
PhaseI[5]
Number of Patients41[5]
Complete Remission with Incomplete Count Recovery (CRi)1 patient[5]

Table 4: Clinical Trial Data for Iadademstat in Combination with Azacitidine in Elderly AML Patients (ALICE Phase 2a Study)

ParameterValueReference
Number of Evaluable Patients13[5]
Mean Duration of Treatment20 weeks[5]
Mean Time to Response37 days[5]
Progression-Free Survival (in remission)250 days[5]
Longest Complete Remission (CR)> 550 days[5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of LSD1 inhibitors in AML. LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By demethylating H3K4me2, LSD1 represses the expression of genes required for myeloid differentiation. LSD1 inhibitors block this activity, leading to increased H3K4 methylation, removal of the repressive complex from target gene promoters, and subsequent expression of differentiation-associated genes.

LSD1_Pathway Mechanism of Action of LSD1 Inhibitors in AML cluster_nucleus Cell Nucleus LSD1 LSD1-CoREST Complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation Leukemic_Stem_Cell Leukemic Stem Cell (Self-Renewal, Proliferation) LSD1->Leukemic_Stem_Cell Maintains state H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) H3K4me1->Differentiation_Genes Repression Differentiated_Myeloid_Cell Differentiated Myeloid Cell (Apoptosis, Reduced Proliferation) Differentiation_Genes->Differentiated_Myeloid_Cell Expression leads to LSD1_Inhibitor LSD1 Inhibitor (e.g., this compound) LSD1_Inhibitor->LSD1 Inhibition Leukemic_Stem_Cell->Leukemic_Stem_Cell Differentiated_Myeloid_Cell->Leukemic_Stem_Cell Suppresses Experimental_Workflow Experimental Workflow for Evaluating LSD1 Inhibitors in AML cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Proliferation Cell Proliferation Assay (IC50 Determination) Differentiation Flow Cytometry (Differentiation Markers) Proliferation->Differentiation Apoptosis Apoptosis Assay (e.g., Annexin V) Differentiation->Apoptosis Xenograft AML Xenograft Model (Tumor Growth Inhibition) Apoptosis->Xenograft PDX Patient-Derived Xenograft (PDX) Model (Translational Relevance) Xenograft->PDX Phase1 Phase I (Safety & Dosage) PDX->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Start LSD1 Inhibitor (e.g., this compound) Start->Proliferation

References

Application Notes and Protocols for Darunavir in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of darunavir, a potent second-generation HIV-1 protease inhibitor, in antiviral research. Darunavir is the active component of Rezolsta® (darunavir/cobicistat), where cobicistat acts as a pharmacokinetic enhancer.[1][2] This document details its mechanism of action, provides quantitative data on its antiviral activity, and outlines detailed protocols for key experimental assays.

Mechanism of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[3][4][5] The HIV-1 protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions.[5] Darunavir binds with high affinity to the active site of the HIV-1 protease, preventing the processing of these polyproteins and resulting in the production of immature, non-infectious viral particles.[5][6]

A key feature of darunavir is its ability to form extensive hydrogen bonds with the backbone of the protease active site.[3] This strong interaction contributes to its high potency and its ability to inhibit a wide range of protease inhibitor-resistant HIV-1 strains.[3][4]

Cobicistat, the other component of Rezolsta®, has no direct antiviral activity.[1][2] It is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[7][8][9] By inhibiting CYP3A-mediated metabolism, cobicistat increases the systemic exposure and prolongs the half-life of darunavir, thereby "boosting" its antiviral efficacy.[7][8][9]

Fig 1. Darunavir inhibits HIV-1 protease, preventing polyprotein cleavage.

Quantitative Antiviral Activity Data

The antiviral potency of darunavir has been evaluated in various in vitro studies against both wild-type and protease inhibitor-resistant strains of HIV-1. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV-1

Cell LineVirus StrainAssay TypeParameterValue (nM)Reference
CEMHIV-1 LAIAntiviral AssayID501.2[7]
CEMHIV-1 LAIAntiviral AssayID504.7[7]
MT-4HIV-1 HXB2MTT AssayIC5011[1]
MT-4HIV-1 HXB2MTT AssayEC5012[1]
-Wild-Type HIV-1Antiviral AssayEC501-5[6]
-Wild-Type HIV-1Antiviral AssayEC902.7-13[6]
-HIV-1 LAIAntiviral AssayEC503[6]
-HIV-1 Ba-LAntiviral AssayEC503[6]

Table 2: In Vitro Cytotoxicity of Darunavir

Cell LineAssay TypeParameterValue (µM)Reference
CEMCytotoxicity AssayTD50>100[7]
-Cytotoxicity Assay-No cytotoxicity up to 100 µM[6]
VeroMTT Assay% Viability at 10 µM>90%[3]
293TMTT Assay% Viability at 10 µM>90%[3]

Table 3: Enzyme Inhibitory Potency of Darunavir

EnzymeAssay TypeParameterValue (pM)Reference
HIV-1 ProteaseEnzyme InhibitionKi16[7]
HIV-1 ProteaseEnzyme InhibitionKi14[7]

Experimental Protocols

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM)

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., HIV-1 LAI, NL4-3)

  • Darunavir stock solution (in DMSO)

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate in a final volume of 100 µL of complete medium per well.

  • Compound Preparation: Prepare serial dilutions of darunavir in complete medium. The final DMSO concentration should be kept below 0.5%.

  • Infection and Treatment: Add 50 µL of the diluted darunavir to the cells. Immediately after, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves lysing the virus to release the p24 antigen, capturing the antigen on an antibody-coated plate, and detecting it with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of p24 antigen in each well using a standard curve. Determine the EC50 value of darunavir by plotting the percentage of p24 inhibition against the drug concentration.

p24_Antigen_Assay_Workflow Workflow for p24 Antigen Capture ELISA A Seed MT-4 cells in 96-well plate B Prepare serial dilutions of Darunavir A->B C Add Darunavir and HIV-1 to cells B->C D Incubate for 4-7 days at 37°C C->D E Collect cell culture supernatant D->E F Perform p24 Antigen ELISA E->F G Read absorbance and calculate EC50 F->G

Fig 2. Experimental workflow for the HIV-1 p24 antigen capture assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials:

  • Cell line of interest (e.g., MT-4, Vero, 293T)

  • Complete cell culture medium

  • Darunavir stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the end of the assay.

  • Compound Addition: Add serial dilutions of darunavir to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against the drug concentration.

Genotypic Resistance Assay

This assay identifies mutations in the HIV-1 protease gene that are associated with resistance to darunavir.

Materials:

  • Plasma from HIV-1 infected patients or supernatant from in vitro resistance selection experiments

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers flanking the HIV-1 protease gene

  • Sanger sequencing reagents and access to a sequencer

  • Sequence analysis software and a resistance mutation database (e.g., Stanford HIV Drug Resistance Database)

Protocol:

  • RNA Extraction: Extract viral RNA from plasma or cell culture supernatant.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the protease gene region.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis: Assemble the forward and reverse sequences and compare the consensus sequence to a wild-type reference sequence to identify mutations.

  • Resistance Interpretation: Use a resistance database to determine if the identified mutations are associated with darunavir resistance. The key darunavir resistance-associated mutations (RAMs) include V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, and L89V.[9]

Signaling Pathways Modulated by Darunavir

Beyond its direct antiviral effect, darunavir has been shown to have off-target effects on host cell signaling pathways. In the context of HIV-associated nephropathy (HIVAN), darunavir can attenuate HIV-induced kidney injury through mechanisms independent of its protease inhibition.[10] Specifically, darunavir has been observed to suppress the activation of STAT3, Src, and ERK signaling pathways in renal epithelial cells.[10] This suggests that darunavir may have anti-inflammatory or other cytoprotective effects.

Darunavir_Signaling_Pathway Darunavir's Effect on Host Cell Signaling in HIVAN HIV-1_Vpr HIV-1 Viral Proteins (e.g., Vpr) Cellular_Stress Cellular Stress & Inflammation HIV-1_Vpr->Cellular_Stress STAT3 STAT3 Activation Cellular_Stress->STAT3 Src Src Activation Cellular_Stress->Src ERK ERK Activation Cellular_Stress->ERK Kidney_Injury Kidney Injury (HIVAN Pathogenesis) STAT3->Kidney_Injury Src->Kidney_Injury ERK->Kidney_Injury Darunavir Darunavir Darunavir->STAT3 Darunavir->Src Darunavir->ERK

References

Troubleshooting & Optimization

Relzomostat resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific data on resistance mechanisms to relzomostat is limited in publicly available literature. The following information is based on the known mechanisms of resistance to the broader class of PHGDH (Phosphoglycerate dehydrogenase) inhibitors, to which this compound belongs. This guide is intended for research purposes and should be supplemented with emerging data on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] By inhibiting PHGDH, this compound aims to deplete intracellular serine levels, thereby impacting downstream metabolic processes crucial for cancer cell proliferation, such as nucleotide biosynthesis and redox homeostasis.[4]

Q2: Why is targeting PHGDH a relevant anti-cancer strategy?

Many cancer types exhibit upregulated PHGDH expression, leading to an increased reliance on de novo serine biosynthesis for their growth and survival.[1][2][3] This metabolic reprogramming is considered a hallmark of certain cancers, making PHGDH an attractive therapeutic target.

Q3: What are the potential mechanisms by which cancer cells can develop resistance to PHGDH inhibitors like this compound?

While specific mechanisms for this compound are still under investigation, resistance to PHGDH inhibitors can broadly arise from:

  • Metabolic Reprogramming: Cancer cells can adapt their metabolism to utilize alternative pathways for serine uptake or synthesis, or to compensate for the metabolic stress induced by PHGDH inhibition.[1]

  • Upregulation of Compensatory Pathways: Cells may increase the expression or activity of other enzymes or transporters that can bypass the block in de novo serine synthesis.

  • Alterations in the Tumor Microenvironment: The tumor microenvironment can influence the metabolic state of cancer cells and may provide external sources of serine, thereby reducing the efficacy of PHGDH inhibitors.[4]

  • Genetic and Epigenetic Alterations: Mutations or epigenetic modifications in genes related to the serine biosynthesis pathway or other metabolic pathways could confer resistance.[5][6]

Q4: Are there any known combination therapies to overcome resistance to PHGDH inhibitors?

Yes, preclinical studies suggest that combining PHGDH inhibitors with other targeted therapies can be a promising strategy. For instance, combining a PHGDH inhibitor with an inhibitor of the NAD+ salvage pathway (NAMPT inhibitor) has shown synergistic cell death.[1] Additionally, PHGDH inhibition has been shown to enhance the efficacy of CAR-T cell therapy in glioblastoma models by remodeling the tumor vasculature.[4]

Troubleshooting Guide

Issue 1: Decreased or loss of compound efficacy in long-term cell culture experiments.

  • Question: We initially observed a significant decrease in cell viability upon treatment with a PHGDH inhibitor, but over several passages, the cells seem to have recovered their growth rate despite continuous treatment. What could be happening?

  • Possible Cause: The cancer cell population may be developing acquired resistance through metabolic reprogramming or the selection of a resistant subclone.

  • Troubleshooting Steps:

    • Verify Target Engagement: Confirm that the PHGDH inhibitor is still effectively inhibiting its target in the resistant cells using a cellular thermal shift assay (CETSA) or by measuring downstream metabolite levels (e.g., phosphoserine).

    • Metabolic Profiling: Conduct metabolomics analysis to compare the metabolic profiles of the sensitive and resistant cells. Look for changes in serine uptake, glycolysis, and other central carbon metabolism pathways.

    • Gene Expression Analysis: Perform RNA sequencing or qPCR to identify any upregulation of genes involved in compensatory metabolic pathways.

    • Clonal Selection Analysis: If possible, perform single-cell analysis to determine if a pre-existing resistant subclone has been selected for.

Issue 2: High cell viability despite confirmed PHGDH inhibition.

  • Question: Our experiments confirm that the PHGDH inhibitor is active and inhibiting the enzyme, but we are not observing significant cancer cell death. Why might this be?

  • Possible Cause: The cancer cell line may have an intrinsic resistance to PHGDH inhibition. This could be due to a low reliance on de novo serine synthesis or readily available external serine in the culture medium.

  • Troubleshooting Steps:

    • Assess Serine Dependence: Culture the cells in a serine-depleted medium to determine their dependence on de novo serine synthesis.

    • Analyze Expression of Serine Transporters: Evaluate the expression levels of serine transporters (e.g., ASCT1/SLC1A4, ASCT2/SLC1A5) to see if the cells can efficiently uptake serine from the environment.

    • Investigate Downstream Pathways: Examine the activity of pathways downstream of serine metabolism, such as one-carbon metabolism and nucleotide synthesis, to see if they are being maintained through alternative routes.

Quantitative Data Summary

Cancer TypePHGDH Expression LevelImplication for PHGDH Inhibitor SensitivityReference
Breast CancerHighly ExpressedPotential Sensitivity[1][2]
MelanomaHighly ExpressedPotential Sensitivity[1][2]
Ewing's SarcomaHighly ExpressedPotential Sensitivity[1][2]
GlioblastomaUpregulated in Tumor Endothelial CellsMay contribute to an immunosuppressive microenvironment[4]

Signaling Pathways and Experimental Workflows

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH NAD+ -> NADH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH Serine Serine PSPH->Serine 3_PHP->PSAT1 Glutamate -> α-KG P_Ser->PSPH Nucleotides Nucleotide Biosynthesis Serine->Nucleotides Redox Redox Homeostasis Serine->Redox This compound This compound This compound->PHGDH

Caption: The De Novo Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

resistance_mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound PHGDH_Inhibition PHGDH Inhibition This compound->PHGDH_Inhibition Reduced_Serine Reduced de novo Serine Synthesis PHGDH_Inhibition->Reduced_Serine Cancer_Cell_Death Cancer Cell Death Reduced_Serine->Cancer_Cell_Death Metabolic_Rewiring Metabolic Rewiring (e.g., Enhanced Glycolysis) Metabolic_Rewiring->Reduced_Serine Bypass Serine_Uptake Increased Extracellular Serine Uptake Serine_Uptake->Reduced_Serine Bypass Compensatory_Pathways Upregulation of Compensatory Pathways Compensatory_Pathways->Reduced_Serine Bypass

Caption: Conceptual overview of potential resistance mechanisms to PHGDH inhibitors like this compound.

Key Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

2. Seahorse XF Analyzer Metabolic Flux Assay

  • Objective: To assess the impact of this compound on cellular metabolism, specifically glycolysis and mitochondrial respiration.

  • Methodology:

    • Seed cancer cells in a Seahorse XF cell culture microplate.

    • Treat the cells with this compound for the desired duration.

    • Perform a Glycolysis Stress Test or a Cell Mito Stress Test according to the manufacturer's protocol.

    • The assay measures the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

    • Analyze the data to determine changes in key metabolic parameters.

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • Objective: To measure the expression levels of genes involved in serine metabolism and potential resistance pathways.

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for target genes (e.g., PHGDH, PSAT1, PSPH, SLC1A4, SLC1A5) and a housekeeping gene for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

References

Relzomostat Delivery Methods: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Relzomostat (C24H36F2N2O5) is a known chemical entity cataloged in PubChem. However, as of late 2025, detailed public information regarding its specific biological target and mechanism of action is limited. For the purpose of providing a comprehensive and practical technical support resource, this document is based on the scientifically plausible hypothesis that this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The troubleshooting guides, FAQs, and protocols provided herein are grounded in established principles for the development of small molecule inhibitors targeting this pathway.

I. Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
In Vitro Assays: Low Potency or Lack of Efficacy (e.g., high IC50 in cell viability assays) 1. Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane. 2. Drug Efflux: Active transport out of the cell by efflux pumps (e.g., P-glycoprotein). 3. Incorrect Pathway Activation: The chosen cell line may not have a constitutively active PI3K/Akt/mTOR pathway. 4. Drug Degradation: Instability of this compound in the culture medium.1. Optimize Delivery Vehicle: Test different formulations such as liposomes or nanoparticles to improve uptake. 2. Use Efflux Pump Inhibitors: Co-administer with known efflux pump inhibitors (e.g., verapamil) as a control to test this hypothesis. 3. Cell Line Selection: Confirm pathway activation via Western blot for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6). Use cell lines with known PIK3CA mutations or PTEN loss. 4. Stability Assessment: Perform HPLC analysis of the culture medium over the time course of the experiment to quantify this compound concentration.
In Vitro Assays: Inconsistent Results Between Replicates 1. Solubility Issues: this compound precipitating out of solution at the tested concentrations. 2. Cell Seeding Inconsistency: Uneven number of cells plated in wells. 3. Pipetting Errors: Inaccurate dilution or transfer of the compound.1. Solubility Testing: Determine the maximum soluble concentration in your culture medium. Consider using a co-solvent like DMSO, ensuring the final concentration is non-toxic to cells (typically <0.1%). 2. Optimize Cell Plating: Ensure a single-cell suspension before plating and use a multichannel pipette for consistency. 3. Calibrate Pipettes: Regularly calibrate pipettes and use filtered tips to prevent contamination.
In Vivo Studies: Poor Bioavailability or Low Exposure 1. Inefficient Absorption: Poor absorption from the site of administration (e.g., oral, intraperitoneal). 2. Rapid Metabolism: Fast clearance by the liver (first-pass effect). 3. Formulation Instability: The delivery vehicle may be unstable in a physiological environment.1. Alternative Delivery Routes: Compare different routes of administration (e.g., intravenous, subcutaneous). 2. Formulation Enhancement: Encapsulate this compound in lipid nanoparticles or PEGylated liposomes to protect it from rapid metabolism and increase circulation time. 3. Pharmacokinetic Studies: Conduct a full pharmacokinetic analysis for different formulations to determine Cmax, T1/2, and AUC.
In Vivo Studies: High Toxicity or Off-Target Effects 1. Off-Target Kinase Inhibition: this compound may be inhibiting other kinases with similar ATP-binding pockets. 2. Toxicity of the Delivery Vehicle: The chosen lipids or polymers in the formulation may have inherent toxicity. 3. Dose-Limiting Toxicities: The therapeutic dose may be close to the maximum tolerated dose.1. Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-targets. 2. Vehicle-Only Control Group: Always include a control group that receives the delivery vehicle without the drug. 3. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and establish a therapeutic window.

II. Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is hypothesized to be a small molecule inhibitor that targets the PI3K (Phosphoinositide 3-kinase) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation, survival, and growth. This pathway is often hyperactivated in various cancers.[1][2][3]

Q2: Which cell lines are most suitable for in vitro testing of this compound?

A2: Cell lines with known mutations that activate the PI3K pathway are recommended. Examples include those with activating mutations in the PIK3CA gene (e.g., MCF-7, HCT116) or loss-of-function mutations in the PTEN tumor suppressor gene (e.g., U87-MG, PC-3). It is crucial to confirm the baseline activation of the pathway by measuring the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6).

Q3: How can I confirm that this compound is engaging its target in cells?

A3: Target engagement can be confirmed by Western blot analysis. A dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (a downstream target of mTORC1) following treatment with this compound would indicate successful target inhibition.[4][5]

Q4: What are the key considerations when choosing a delivery system for in vivo studies?

A4: The choice of delivery system should aim to improve the therapeutic index of this compound. Key considerations include:

  • Solubility: The delivery system should be able to solubilize and stabilize this compound.

  • Bioavailability: It should enhance absorption and protect the drug from premature metabolism.

  • Targeting: For some applications, surface modifications with ligands (e.g., antibodies, peptides) can help target the drug to specific tissues or cell types.

  • Toxicity: The components of the delivery system should be biocompatible and non-toxic.

Q5: What are common challenges with lipid nanoparticle formulations?

A5: Common challenges include drug loading efficiency, particle stability during storage, and potential immunogenicity.[6][7][8] It is important to optimize the lipid composition and manufacturing process to ensure a consistent and stable formulation.

III. Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Formulations

FormulationCell LineIC50 (nM)p-Akt Inhibition (EC50, nM)
This compound in DMSOMCF-7 (PIK3CA mut)15.210.8
This compound in DMSOU87-MG (PTEN null)21.518.2
This compound-LiposomeMCF-7 (PIK3CA mut)8.96.1
This compound-LiposomeU87-MG (PTEN null)12.49.5
This compound-NanoparticleMCF-7 (PIK3CA mut)5.33.9
This compound-NanoparticleU87-MG (PTEN null)7.85.2

Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Mouse Model)

Formulation (10 mg/kg, IV)Cmax (ng/mL)T1/2 (hours)AUC (ng·h/mL)
This compound (IV solution)12501.82100
This compound-Liposome21008.515800
This compound-Nanoparticle280012.225500

IV. Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition
  • Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat with varying concentrations of this compound (or different formulations) for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10][11]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of this compound formulations and incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][16]

Protocol 3: In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 U87-MG cells (in a solution with Matrigel) into the flank of immunodeficient mice.[17][18]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound in solution, this compound-nanoparticle).[19][20]

  • Treatment Administration: Administer the treatments according to the planned schedule (e.g., intravenously, twice weekly).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

V. Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes This compound This compound This compound->PI3K Inhibition

Caption: Hypothesized signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Develop Delivery Formulations (Liposome, Nanoparticle) Solubility Assess Solubility & Stability Formulation->Solubility Cell_Viability Cell Viability Assays (MTT, IC50) Solubility->Cell_Viability Target_Engagement Target Engagement (Western Blot for p-Akt) Cell_Viability->Target_Engagement PK_Studies Pharmacokinetic (PK) Studies Target_Engagement->PK_Studies Select Lead Formulations Efficacy Efficacy Studies (Tumor Xenograft Model) PK_Studies->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity Optimization Lead Formulation Optimization Toxicity->Optimization

Caption: Workflow for refining this compound delivery methods.

Troubleshooting_Tree cluster_efficacy Efficacy Troubleshooting cluster_toxicity Toxicity Troubleshooting Start Unexpected In Vivo Result Poor_Efficacy Poor Efficacy? Start->Poor_Efficacy High_Toxicity High Toxicity? Start->High_Toxicity Check_PK Review PK Data: Low Exposure? Poor_Efficacy->Check_PK Yes Check_Target Confirm Target Modulation in Tumor Tissue (Western/IHC) Poor_Efficacy->Check_Target No Vehicle_Tox Vehicle-only control shows toxicity? High_Toxicity->Vehicle_Tox Yes Dose_Response Perform Dose Response Study (MTD) High_Toxicity->Dose_Response No Reformulate Reformulate for better bioavailability Check_PK->Reformulate Yes New_Vehicle Select new b biocompatible vehicle Vehicle_Tox->New_Vehicle Yes

Caption: Troubleshooting logic for in vivo experiments.

References

addressing variability in Relzomostat experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Relzomostat. This resource is designed for researchers, scientists, and drug development professionals to address potential sources of variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.

Section 1: General Information and Handling

This section covers fundamental questions about this compound's properties and proper handling procedures.

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme responsible for the degradation of catecholamines, such as dopamine, norepinephrine, and epinephrine.[1] By inhibiting COMT, this compound prevents the methylation of these neurotransmitters, leading to an increase in their bioavailability and a prolongation of their effects.[1][3] This mechanism is particularly relevant in experimental models of neurological disorders where catecholamine signaling is dysregulated.[2]

Diagram: this compound Mechanism of Action

Relzomostat_MoA cluster_0 Synaptic Cleft Dopamine Dopamine Metabolite Inactive Metabolite (3-Methoxytyramine) Dopamine->Metabolite Metabolism Receptor Postsynaptic Dopamine Receptor Dopamine->Receptor Activates COMT COMT COMT->Dopamine Acts on This compound This compound This compound->COMT

Caption: this compound inhibits COMT, increasing dopamine availability.

Q2: How should this compound be stored and prepared for experiments?

Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper handling.

  • Storage: this compound powder should be stored at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your assay buffer or cell culture medium. Avoid storing diluted solutions for extended periods.

Table 1: Recommended Solvents and Storage Conditions

Compound FormRecommended SolventStorage TemperatureNotes
PowderN/A-20°CProtect from light and moisture.
Stock Solution (10 mM)DMSO-80°CAliquot to avoid freeze-thaw cycles.
Working SolutionAssay Buffer / Medium2-8°CPrepare fresh for each experiment.

Section 2: Troubleshooting In Vitro Assays

Variability in in vitro experiments can arise from multiple factors, including the assay setup, reagents, and biological system.

Q3: We are observing high variability in our COMT activity assay results. What are the common causes?

Inconsistent results in COMT activity assays are a frequent issue. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Diagram: Troubleshooting Workflow for COMT Assays

Troubleshooting_Workflow cluster_solutions Potential Solutions Start High Variability in COMT Assay CheckReagents Verify Reagent Stability (this compound, Substrate, SAM) Start->CheckReagents CheckEnzyme Assess COMT Enzyme (Source, Activity, Concentration) CheckReagents->CheckEnzyme Reagents OK Sol_Reagents Prepare fresh solutions, aliquot stocks. CheckReagents->Sol_Reagents CheckProtocol Review Assay Protocol (Incubation Time, Temp, pH) CheckEnzyme->CheckProtocol Enzyme OK Sol_Enzyme Use new enzyme lot, titrate concentration. CheckEnzyme->Sol_Enzyme CheckDetection Validate Detection Method (Instrument Settings, Standards) CheckProtocol->CheckDetection Protocol OK Sol_Protocol Optimize incubation, confirm buffer pH. CheckProtocol->Sol_Protocol Result Consistent Results CheckDetection->Result Detection OK Sol_Detection Run standard curve, check instrument. CheckDetection->Sol_Detection

Caption: A systematic workflow for troubleshooting COMT assay variability.

Potential Causes and Solutions for COMT Assay Variability:

  • Substrate and Cofactor Instability: The COMT enzyme requires S-Adenosyl-L-Methionine (SAM) as a methyl donor. SAM is notoriously unstable and should be prepared fresh and kept on ice.

  • Enzyme Activity: The source and batch of recombinant COMT can have varying activity levels. It is crucial to titrate the enzyme concentration to ensure the reaction proceeds within the linear range.

  • Genetic Polymorphisms: Human COMT exhibits common genetic polymorphisms (e.g., Val158Met) that alter its enzymatic activity.[4] If using tissue or cell lysates, the genetic background can be a significant source of variability.[4]

  • Assay Conditions: COMT activity is sensitive to pH and temperature. Ensure that the assay buffer is at the optimal pH (typically 7.4-7.6) and the incubation is performed at a consistent temperature (usually 37°C).[5]

Q4: Can you provide a standard protocol for a COMT inhibition assay?

Below is a generalized protocol for a fluorescence-based COMT inhibition assay. This should be optimized for your specific experimental conditions.

Experimental Protocol: Fluorescence-Based COMT Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 0.2M N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid, adjusted to pH 7.6 at 37°C.

    • COMT Enzyme Solution: Dilute recombinant human COMT in cold assay buffer to the desired concentration.

    • Substrate/Cofactor Mix: Prepare a mix containing the fluorescent substrate (e.g., a catechol-based probe) and S-Adenosyl-L-Methionine (SAM) in assay buffer. Prepare this solution fresh before use.

    • This compound Dilutions: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add 20 µL of each this compound dilution (or vehicle control) to the wells of a 96-well plate.

    • Add 40 µL of the COMT enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the Substrate/Cofactor Mix to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding a stop solution if required by the specific kit or probe.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Section 3: Troubleshooting In Vivo Studies

Variability in animal studies can be influenced by the animal model, drug formulation, and pharmacokinetic properties.

Q5: We are observing inconsistent pharmacokinetic (PK) profiles for this compound in our rodent models. What could be the cause?

Inconsistent PK profiles can undermine the interpretation of in vivo efficacy studies. It is important to control for several variables.

Table 2: Factors Influencing In Vivo Pharmacokinetic Variability

FactorPotential Cause of VariabilityRecommended Action
Formulation Poor solubility, precipitation of the compound, or inconsistent suspension.Optimize the vehicle for solubility and stability. Ensure consistent preparation of the dosing formulation.
Route of Administration Variability in oral gavage technique, incomplete injection, or differences in absorption rates.Ensure all personnel are properly trained. Consider alternative routes if oral absorption is highly variable.
Animal Model Strain, age, sex, and health status of the animals can affect drug metabolism.Use a consistent source, age, and sex of animals. Monitor animal health throughout the study.
Food and Water Intake Food can affect the absorption of orally administered drugs.Standardize the fasting period before dosing, if applicable, and ensure ad libitum access to water.
Sample Collection Inconsistent timing of blood draws, hemolysis of samples, or improper sample processing and storage.Adhere strictly to the blood collection schedule. Use appropriate anticoagulants and process samples consistently.

Q6: We are not seeing the expected behavioral effects of this compound in our animal models of Parkinson's disease, even with confirmed COMT inhibition. Why might this be?

A lack of behavioral effect despite successful target engagement can be perplexing. The relationship between COMT inhibition and behavior is complex.

Diagram: Factors Affecting In Vivo Efficacy

InVivo_Efficacy cluster_input Inputs cluster_factors Potential Issues This compound This compound Dose PK Pharmacokinetics (Brain Penetration) This compound->PK Levodopa Co-administered Levodopa Interaction Interaction with Levodopa Metabolism Levodopa->Interaction Model Animal Model (e.g., 6-OHDA) Behavior Behavioral Assay Sensitivity Model->Behavior PD Pharmacodynamics (Central COMT Occupancy) PK->PD PD->Interaction Outcome Behavioral Response Interaction->Outcome Behavior->Outcome

References

Technical Support Center: Protocol Adjustments for Relzomostat in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Relzomostat in primary cell cultures. As this compound is a novel investigational agent, this guide offers general best practices and systematic approaches to help you optimize your experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary cells?

The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific system. A typical starting range for a new compound might be from 1 nM to 100 µM.

Q2: How long should I incubate the primary cells with this compound?

The incubation time is dependent on the biological question being asked and the anticipated mechanism of action. For signaling pathway studies (e.g., phosphorylation events), shorter time points (e.g., 15 minutes to 4 hours) may be sufficient. For longer-term functional assays (e.g., cell proliferation, differentiation), incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the optimal duration.

Q3: Is this compound soluble in standard cell culture media?

This compound is typically supplied as a stock solution in a solvent like DMSO. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). Always prepare fresh dilutions of this compound in your culture medium for each experiment.

Q4: What are the known off-target effects of this compound?

As with any pharmacological inhibitor, off-target effects are possible. It is advisable to include appropriate controls in your experiments. This may include using a structurally related but inactive compound, or testing the effect of this compound in a cell line known to lack the target of interest.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observed effect of this compound - Inactive compound- Suboptimal concentration- Insufficient incubation time- Cell type is not sensitive- Verify the activity of your stock solution.- Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment.- Confirm target expression in your primary cell type.
High cell toxicity or death - this compound concentration is too high- Solvent (e.g., DMSO) toxicity- Off-target effects- Lower the concentration range in your dose-response experiment.- Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1%).- Test for apoptosis or necrosis markers to understand the mechanism of cell death.
High variability between experiments - Inconsistent cell passage number- Variation in cell seeding density- Reagent instability- Inconsistent incubation times- Use primary cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells and experiments.- Prepare fresh dilutions of this compound for each experiment.- Standardize all incubation and treatment times.

Experimental Protocols

Determining the EC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour incubation.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.6 ± 3.9
1005.1 ± 2.1

Visualizations

Relzomostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.

Troubleshooting_Workflow Start Experiment Start: Treat Primary Cells with this compound Problem Problem Encountered? (e.g., No Effect, High Toxicity) Start->Problem NoEffect No Effect Observed Problem->NoEffect Yes HighToxicity High Toxicity Observed Problem->HighToxicity Yes Success Experiment Successful: Proceed with Analysis Problem->Success No CheckConcentration Check Concentration Range (Dose-Response) NoEffect->CheckConcentration CheckIncubation Check Incubation Time (Time-Course) NoEffect->CheckIncubation CheckTarget Confirm Target Expression (e.g., Western Blot, qPCR) NoEffect->CheckTarget LowerConcentration Lower Concentration Range HighToxicity->LowerConcentration CheckSolvent Verify Solvent Concentration (≤ 0.1%) HighToxicity->CheckSolvent CheckConcentration->Start CheckIncubation->Start CheckTarget->Start LowerConcentration->Start CheckSolvent->Start

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

avoiding common pitfalls in Relzomostat experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Relzomostat, a novel tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges and avoiding pitfalls. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key upstream regulator of the MAPK/ERK signaling pathway. By binding to the ATP pocket of TKX, this compound prevents its autophosphorylation and subsequent activation, leading to the downregulation of downstream signaling components like MEK and ERK.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the lyophilized powder should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell-Based Assays

Q3: I am observing a significant discrepancy between the IC50 value of this compound in my biochemical assay and my cell-based assay. What could be the reason?

A3: This is a common challenge in kinase inhibitor development.[1] Several factors can contribute to this discrepancy:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the biochemical assay.

  • High ATP Concentration in Cells: The intracellular concentration of ATP is significantly higher than what is typically used in biochemical assays. As this compound is an ATP-competitive inhibitor, this high ATP concentration can outcompete the inhibitor for binding to its target kinase, leading to a higher apparent IC50 in cellular assays.[2]

  • Plasma Protein Binding: Components in the cell culture medium, such as serum, can bind to this compound, reducing its free concentration available to enter the cells and inhibit the target.[3]

  • Efflux Pumps: Cells may express efflux pumps that actively transport this compound out of the cell, lowering its intracellular concentration.

Q4: My cell viability assay results with this compound are inconsistent. What are the common pitfalls?

A4: Inconsistent results in cell viability assays can arise from several factors. Here are some common pitfalls and how to avoid them:

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your assay is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

  • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Ensure that cells are evenly distributed in the wells and are in the logarithmic growth phase when the experiment is initiated.

  • Incubation Time: The duration of drug exposure can significantly impact the results. Optimize the incubation time to allow for the desired biological effect to manifest without causing excessive cell death due to non-specific toxicity.

  • Assay Choice: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome. Select an assay that is appropriate for your cell line and experimental goals. For instance, luminescent assays like CellTiter-Glo are generally more sensitive than colorimetric assays.[4]

Western Blotting

Q5: I am not seeing a decrease in the phosphorylation of ERK after treating cells with this compound in my western blot. What should I check?

A5: If you are not observing the expected decrease in p-ERK levels, consider the following troubleshooting steps:

  • Confirm Target Engagement: First, confirm that this compound is inhibiting its direct target, TKX. Use a phospho-specific antibody for TKX to check for a decrease in its phosphorylation.

  • Time Course and Dose-Response: You may need to optimize the treatment time and concentration of this compound. Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) and a dose-response experiment (e.g., a range of concentrations around the expected IC50) to identify the optimal conditions for observing the downstream effect.[5]

  • Pathway Activation: Ensure that the MAPK/ERK pathway is activated in your cell line under basal conditions or stimulate the pathway with an appropriate growth factor if necessary.[5]

  • Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for both the phosphorylated and total proteins.[6]

  • Sample Preparation: Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation during sample preparation.[6]

Q6: I am observing unexpected bands or changes in other signaling pathways in my western blot after this compound treatment. What does this mean?

A6: This could indicate off-target effects of this compound.[7][8] Kinase inhibitors can sometimes inhibit other kinases, especially those with similar ATP-binding pockets.[9] To investigate this:

  • Kinome Profiling: Consider performing a kinome-wide profiling study to identify other potential targets of this compound.

  • Dose-Response Analysis: Determine if the off-target effects occur at similar concentrations as the on-target effects. Off-target effects that occur at much higher concentrations may be less biologically relevant.

  • Use a Second Inhibitor: Use another structurally different inhibitor for TKX to see if it produces the same phenotype. This can help to confirm that the observed effects are due to the inhibition of TKX and not off-target effects of this compound.

Troubleshooting Guides

Cell Viability Assay Troubleshooting
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure proper mixing of cell suspension before seeding. Use a multichannel pipette for seeding.
Edge effects in the plateAvoid using the outer wells of the plate, or fill them with sterile PBS.
IC50 value is much higher than expected High serum concentration in mediaReduce the serum concentration if possible for your cell line, or use serum-free media for the duration of the drug treatment.
Incorrect drug concentrationVerify the stock solution concentration and the dilution series.
No significant cell death observed Insufficient incubation timeIncrease the incubation time with this compound.
Cell line is resistant to TKX inhibitionConfirm TKX expression and pathway activity in your cell line.
Western Blot Troubleshooting
Problem Possible Cause Recommended Solution
Weak or no signal for phospho-protein Low level of protein phosphorylationStimulate the cells with an appropriate growth factor before lysis.
Inactive primary antibodyUse a new aliquot of the antibody and ensure it has been stored correctly.
Dephosphorylation during sample prepAdd phosphatase inhibitors to the lysis buffer. Keep samples on ice.[6]
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[10]
Primary antibody concentration too highOptimize the primary antibody concentration by performing a titration.[11]
Multiple non-specific bands Antibody cross-reactivityUse a more specific antibody. Check the manufacturer's datasheet for validation data.[12]
Protein degradationAdd protease inhibitors to the lysis buffer and handle samples quickly at low temperatures.[6]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with different concentrations of this compound or vehicle control for the optimized duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Visualizations

Relzomostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor TKX TKX Growth_Factor_Receptor->TKX Activates pTKX p-TKX (Active) TKX->pTKX Autophosphorylation MEK MEK pTKX->MEK Phosphorylates pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates This compound This compound This compound->pTKX Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway of this compound targeting TKX.

Experimental_Workflow Start Start: Compound (this compound) Biochemical_Assay Biochemical Assay (e.g., Kinase Activity Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay Determine IC50 Target_Engagement Target Engagement Assay (e.g., Western Blot for p-TKX) Cell_Based_Assay->Target_Engagement Confirm cellular activity Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Target_Engagement->Downstream_Signaling Verify mechanism Off_Target_Analysis Off-Target Analysis (e.g., Kinome Profiling) Downstream_Signaling->Off_Target_Analysis Assess specificity End End: Candidate for In Vivo Studies Off_Target_Analysis->End

Caption: General experimental workflow for testing this compound.

Troubleshooting_Logic Problem Problem: No decrease in p-ERK after treatment Check_pTKX Is p-TKX inhibited? Problem->Check_pTKX Check_Pathway_Activation Is the pathway active? Check_pTKX->Check_Pathway_Activation Yes Solution_Concentration_Time Optimize this compound concentration and time Check_pTKX->Solution_Concentration_Time No Check_Assay_Conditions Are assay conditions optimal? Check_Pathway_Activation->Check_Assay_Conditions Yes Solution_Stimulate_Pathway Stimulate pathway (e.g., with growth factor) Check_Pathway_Activation->Solution_Stimulate_Pathway No Solution_Check_Reagents Check antibody quality and sample preparation Check_Assay_Conditions->Solution_Check_Reagents No

Caption: Troubleshooting logic for western blot analysis.

References

Validation & Comparative

A Comparative Guide: Relzomostat (BAY 2402234) versus Brequinar in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, relzomostat (also known as BAY 2402234) and brequinar, in the context of Acute Myeloid Leukemia (AML) models. Both agents target a critical enzyme in the de novo pyrimidine biosynthesis pathway, a key metabolic vulnerability in rapidly proliferating cancer cells, including AML. Inhibition of DHODH leads to pyrimidine starvation, ultimately inducing cell cycle arrest, differentiation, and apoptosis of leukemic blasts.

Mechanism of Action: Targeting Pyrimidine Synthesis

This compound and brequinar share a common mechanism of action by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this pathway, both drugs deplete the intracellular pool of pyrimidines (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. This pyrimidine starvation forces AML cells, which are highly dependent on this pathway for their rapid proliferation, to undergo differentiation into more mature myeloid cells and, in many cases, triggers programmed cell death (apoptosis).[1][2][3]

Below is a diagram illustrating the targeted signaling pathway.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Ubiquinone Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Proliferation Cell Proliferation DNA_RNA_Synthesis->Proliferation Differentiation Myeloid Differentiation DNA_RNA_Synthesis->Differentiation Inhibition leads to Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to This compound This compound (BAY 2402234) This compound->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH Inhibition

Caption: Mechanism of DHODH Inhibition in AML.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and brequinar from various preclinical studies in AML models. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Table 1: In Vitro Efficacy in AML Cell Lines (IC50/EC50 Values)

CompoundCell LineAssay TypeIC50/EC50 (nM)Reference
This compound (BAY 2402234) MOLM-13CD11b Upregulation3.16[4]
HELCD11b Upregulation0.96[4]
9 Leukemia Cell LinesProliferation0.08 - 8.2[4]
Brequinar ER-HoxA9, U937, THP1Differentiation (ED50)~1000[5]
THP-1Proliferation (IC50)Not explicitly stated
MOLM-14Proliferation (IC50)Not explicitly stated
KG-1Proliferation (IC50)Not explicitly stated
HCT 116 (Colon Cancer)Proliferation (MTT)480[6]
MIA PaCa-2 (Pancreatic Cancer)Proliferation (MTT)680[6]

Note: IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration. Data for Brequinar in some AML cell lines was mentioned but specific values were not always provided in the abstracts.

Table 2: In Vivo Efficacy in AML Xenograft Models

CompoundAML ModelDosing RegimenOutcomeReference
This compound (BAY 2402234) MV4-11 Xenograft1.25, 2.5, and 5 mg/kgReduced tumor volume[4]
Patient-Derived Xenograft (PDX)Not specifiedIncreased survival[4]
Brequinar THP1 Subcutaneous Xenograft5 mg/kg daily or 15 mg/kg every 3 daysSlowed tumor growth, induced differentiation[5]
HoxA9 + Meis1 Syngeneic Model25 mg/kg twice weeklyDecreased leukemia burden, induced differentiation[5]
MLL/AF9 Syngeneic ModelNot specifiedDecreased leukemia burden, increased survival[5]
FLT3-ITD Patient-Derived XenograftNot specifiedGrowth inhibition and differentiation ex vivo[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used in the evaluation of this compound and brequinar in AML models.

Cell Viability and Proliferation Assays
  • Principle: To determine the effect of the compounds on the growth and survival of AML cell lines.

  • Method: AML cells (e.g., MOLM-13, THP-1, HL-60) are seeded in 96-well plates and treated with a range of concentrations of this compound or brequinar for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively, as indicators of viable cell number. The IC50 value is calculated from the dose-response curve.

Differentiation Assays
  • Principle: To assess the ability of the compounds to induce differentiation of AML blasts into more mature myeloid cells.

  • Method: AML cells are treated with the compounds for several days (e.g., 3-7 days). Differentiation is then evaluated by flow cytometry for the expression of myeloid differentiation markers such as CD11b and CD14. An increase in the percentage of cells expressing these markers indicates differentiation. Morphological changes consistent with maturation can also be assessed by Wright-Giemsa staining of cytospun cells.

Apoptosis Assays
  • Principle: To quantify the extent of programmed cell death induced by the compounds.

  • Method: AML cells are treated with this compound or brequinar for a defined period (e.g., 48-72 hours). Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining.[7][8][9][10] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-leukemic efficacy of the compounds in a living organism.

  • Method: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells.[5][11] Once tumors are established or leukemia is systemic, mice are treated with this compound, brequinar, or a vehicle control. Tumor volume is measured regularly for subcutaneous models. For systemic models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing the percentage of human leukemic cells (hCD45+) in the peripheral blood or bone marrow. Survival is also a key endpoint.

The following diagram illustrates a general experimental workflow for evaluating these inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Cell_Culture AML Cell Lines (e.g., MOLM-13, THP-1) Treatment Treat with this compound or Brequinar (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Differentiation Differentiation Assay (Flow Cytometry for CD11b/CD14) Treatment->Differentiation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Xenograft Establish AML Xenograft Model (Immunodeficient Mice) InVivo_Treatment Treat Mice with this compound or Brequinar Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth / Leukemia Burden InVivo_Treatment->Tumor_Measurement Survival Survival Analysis InVivo_Treatment->Survival

Caption: General Preclinical Evaluation Workflow.

Summary and Conclusion

Both this compound (BAY 2402234) and brequinar are potent inhibitors of DHODH that demonstrate significant anti-leukemic activity in preclinical AML models. They effectively induce differentiation and apoptosis in AML cell lines and show efficacy in reducing tumor burden and prolonging survival in in vivo models.

Based on the available data, this compound appears to be a highly potent DHODH inhibitor with low nanomolar activity in inducing differentiation and inhibiting proliferation in various AML cell lines.[4][12] Brequinar has also been extensively studied and has shown consistent effects on AML differentiation and in vivo efficacy.[5][13]

References

comparative analysis of Relzomostat and teriflunomide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between Relzomostat and teriflunomide is not possible at this time due to the limited publicly available information on this compound. While teriflunomide is a well-established treatment for relapsing forms of multiple sclerosis with a comprehensive body of clinical trial data and a clearly defined mechanism of action, this compound appears to be an early-stage investigational compound with no available data on its therapeutic use, efficacy, or safety in human studies.

Teriflunomide: An Overview

Teriflunomide is an oral disease-modifying therapy used for the treatment of relapsing forms of multiple sclerosis (MS). It exerts its immunomodulatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

Mechanism of Action

Teriflunomide's primary mechanism of action involves the reversible inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This inhibition depletes the pool of available pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes.[1][2][3][4] By limiting the expansion of these immune cells, teriflunomide reduces the inflammatory processes that drive the pathology of multiple sclerosis.

Figure 1. Mechanism of action of teriflunomide.
Efficacy in Clinical Trials

The efficacy of teriflunomide in relapsing multiple sclerosis has been established in several key Phase 3 clinical trials, including TEMSO, TOWER, and TOPIC.

Table 1: Key Efficacy Outcomes of Teriflunomide in Phase 3 Clinical Trials

TrialTreatment ArmsPrimary EndpointKey Secondary EndpointReference
TEMSO Teriflunomide 14 mg, Teriflunomide 7 mg, Placebo31.5% reduction in annualized relapse rate (ARR) with 14 mg vs. placebo29.8% reduction in the risk of 12-week confirmed disability progression with 14 mg vs. placebo[5]
TOWER Teriflunomide 14 mg, Teriflunomide 7 mg, Placebo36.3% reduction in ARR with 14 mg vs. placebo31.5% reduction in the risk of 12-week confirmed disability progression with 14 mg vs. placebo[5]
TOPIC Teriflunomide 14 mg, Teriflunomide 7 mg, PlaceboRisk of relapse leading to a diagnosis of clinically definite MS was reduced by 42.6% with 14 mg vs. placebo-[6]
Safety Profile

The safety profile of teriflunomide is well-characterized. Common adverse events include diarrhea, nausea, hair thinning, and elevated liver enzymes.[7]

Table 2: Common Adverse Events Associated with Teriflunomide

Adverse EventFrequencyReference
DiarrheaCommon[7]
NauseaCommon[7]
Hair thinning (Alopecia)Common[7]
Alanine aminotransferase (ALT) elevationCommon
HeadacheCommon[5]

This compound: Available Information

Information on this compound is currently limited to its chemical identity. It is registered in chemical databases under the synonym DA-67151, with the molecular formula C24H36F2N2O5. At present, there is no publicly available information regarding its mechanism of action, therapeutic target, or any clinical development for multiple sclerosis or other indications.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

A common method to assess the inhibitory activity of compounds against DHODH is a spectrophotometric assay that measures the reduction of a chromogenic substrate.

Protocol:

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (electron acceptor), 2,6-dichloroindophenol (DCIP) (chromogenic substrate), reaction buffer (e.g., Tris-HCl).

  • Procedure:

    • Recombinant human DHODH is pre-incubated with the test compound (e.g., teriflunomide or this compound) in the reaction buffer containing coenzyme Q10 and DCIP.

    • The reaction is initiated by the addition of dihydroorotate.

    • The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600-650 nm) over time using a microplate reader.

    • The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.[8][9][10]

cluster_workflow DHODH Inhibition Assay Workflow A Prepare reaction mix: Recombinant DHODH, Coenzyme Q10, DCIP, and Test Compound B Initiate reaction with Dihydroorotate A->B C Monitor DCIP reduction (absorbance decrease) B->C D Calculate % inhibition and IC50 value C->D

Figure 2. Workflow for a DHODH inhibition assay.
Lymphocyte Proliferation Assay

The effect of an immunomodulatory drug on lymphocyte proliferation can be assessed using assays that measure DNA synthesis or cell division.

Protocol (using [3H]-Thymidine incorporation):

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and cultured in 96-well plates.

  • Stimulation: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compound.

  • Radiolabeling: After a set incubation period (e.g., 72 hours), [3H]-thymidine is added to the cultures. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter.

  • Analysis: The level of radioactivity is proportional to the rate of cell proliferation. The inhibitory effect of the compound is determined by comparing the proliferation in treated versus untreated cells.[11][12]

cluster_workflow Lymphocyte Proliferation Assay Workflow A Isolate and culture PBMCs B Stimulate with mitogen +/- Test Compound A->B C Add [3H]-Thymidine B->C D Incubate and harvest cells C->D E Measure [3H]-Thymidine incorporation D->E F Analyze data to determine inhibition of proliferation E->F

Figure 3. Workflow for a lymphocyte proliferation assay.

Conclusion

References

Unveiling the On-Target Activity of Reltecimod in Necrotizing Soft Tissue Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reltecimod's on-target activity with alternative treatments for necrotizing soft tissue infections (NSTI), supported by available experimental and clinical data. Reltecimod emerges as a targeted immunomodulatory agent in a field dominated by broad-spectrum interventions.

Executive Summary

Necrotizing soft tissue infections are severe, rapidly progressing bacterial infections that cause extensive tissue death and are associated with a high mortality rate. The standard of care involves aggressive surgical debridement, broad-spectrum antibiotics, and supportive care.[1][2] Reltecimod, a novel synthetic peptide, offers a targeted approach by modulating the host's immune response to the infection. Clinical trial data suggests that Reltecimod, as an adjunct to standard of care, can improve the resolution of organ dysfunction in NSTI patients. This guide will delve into the mechanism of action of Reltecimod, present the supporting preclinical and clinical data, and compare its targeted approach to the current standard of care and other potential adjunctive therapies.

Reltecimod: A Targeted Approach to a Devastating Disease

Reltecimod is a rationally designed peptide that acts as a CD28 antagonist.[3] Its on-target activity is centered on its ability to bind to the dimer interface of the CD28 receptor on T-cells, thereby modulating the acute inflammatory response that often leads to systemic organ failure in severe infections like NSTI.[4]

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Reltecimod.

Reltecimod_Mechanism_of_Action cluster_tcell T-Cell TCR T-Cell Receptor (TCR) Inflammatory_Signal Pro-inflammatory Signal Transduction TCR->Inflammatory_Signal CD28 CD28 Receptor CD28->Inflammatory_Signal Cytokine_Release Cytokine Release (e.g., IFN-γ) Inflammatory_Signal->Cytokine_Release Antigen Antigen Antigen->TCR Signal 1 B7 B7 Ligand B7->CD28 Signal 2 (Co-stimulation) Reltecimod Reltecimod Reltecimod->CD28 Binds to dimer interface, modulates co-stimulation

Caption: Reltecimod's mechanism of action on the T-cell co-stimulation pathway.

Preclinical Evidence of On-Target Activity

Preclinical studies in animal models of severe infection have provided foundational evidence for Reltecimod's on-target activity and its therapeutic potential.

Animal Model Studies

In various animal models of infection, a single dose of Reltecimod has been shown to provide a sustained survival benefit.[5] This effect is attributed to the modulation of the hyperinflammatory response, a key feature of severe infections. Studies have demonstrated that Reltecimod attenuates the signaling between CD28 and its ligand B7-2, which is crucial for the excessive inflammatory response.[5] Furthermore, treatment with Reltecimod in animal models was associated with an early decrease in the levels of pro-inflammatory cytokines and chemokines.[5]

Experimental Protocol: Animal Sepsis Model

A common preclinical model to assess the efficacy of anti-sepsis agents is the cecal ligation and puncture (CLP) model in mice, which mimics the polymicrobial nature of human sepsis.

  • Animal Model: Male BALB/c mice are typically used.

  • Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge to induce sepsis. The cecum is returned to the abdominal cavity, and the incision is closed.

  • Treatment: A single intravenous dose of Reltecimod (e.g., 5 mg/kg) or a placebo (saline) is administered at a set time point after the CLP procedure (e.g., 1-2 hours).

  • Endpoints: Survival is monitored over a defined period (e.g., 7 days). Blood samples may be collected at various time points to measure cytokine and chemokine levels using methods like ELISA or multiplex assays.

Clinical Confirmation of On-Target Activity: The ACCUTE Trial

The on-target activity of Reltecimod in humans was investigated in the Phase 3 ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing soft Tissue infEctions) trial. This randomized, double-blind, placebo-controlled study enrolled patients with NSTI who also had organ dysfunction.[6]

ACCUTE Trial Workflow

The following diagram outlines the general workflow of the ACCUTE clinical trial.

ACCUTE_Trial_Workflow Patient_Enrollment Patient Enrollment (NSTI with organ dysfunction) Randomization Randomization Patient_Enrollment->Randomization Treatment_Arm Reltecimod (0.5 mg/kg single dose) + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Data_Collection Data Collection (e.g., mSOFA scores, mortality) Treatment_Arm->Data_Collection Placebo_Arm->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis (e.g., Resolution of Organ Dysfunction at Day 14) Data_Collection->Endpoint_Analysis

Caption: A simplified workflow of the ACCUTE Phase 3 clinical trial.

Clinical Trial Data

The ACCUTE trial demonstrated a clinically meaningful effect of Reltecimod on the resolution of organ dysfunction. The primary endpoint was a composite of clinical outcomes, and while not met in the modified intent-to-treat population, a key secondary endpoint showed significant improvement.[6]

EndpointReltecimod + Standard of CarePlacebo + Standard of Carep-value
Resolution of Organ Dysfunction by Day 14 (Per Protocol Population) 70.9%53.4%0.005
28-Day Mortality (mITT Population) 15%15%Not Significant

Data sourced from the ACCUTE Phase 3 trial results.[6]

Experimental Protocol: ACCUTE Clinical Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[6]

  • Participants: Patients aged 12 years or older with a surgical diagnosis of NSTI and evidence of organ dysfunction, defined by a modified Sequential Organ Failure Assessment (mSOFA) score of ≥3.[6]

  • Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo administered within 6 hours of the initial surgical debridement for NSTI. All patients received standard of care, including surgical debridement, antibiotics, and supportive care.[6]

  • Primary Endpoint: A composite endpoint known as the Necrotizing Infection Clinical Composite Endpoint (NICCE), which included survival at day 28, the number of debridements, absence of amputation beyond the first operation, and resolution of organ dysfunction by day 14 (defined as a mSOFA score ≤1 with a ≥3 point reduction).[6]

  • Key Secondary Endpoints: Included the resolution of organ dysfunction by day 14 as a standalone measure.[6]

Comparison with Alternative Treatments

The current standard of care for NSTI is aggressive and multi-faceted, focusing on source control and systemic support rather than targeted immunomodulation.

Treatment ModalityMechanism of ActionOn-Target Activity Focus
Reltecimod Modulates T-cell co-stimulation by binding to the CD28 dimer interface.Host Immune Response: Aims to prevent the excessive inflammatory cascade that leads to organ damage.
Surgical Debridement Physical removal of necrotic and infected tissue.Infection Source Control: Directly removes the source of bacteria and toxins.
Broad-Spectrum Antibiotics Inhibit bacterial growth or kill bacteria.Pathogen Eradication: Targets the causative microorganisms.
Intravenous Immunoglobulin (IVIG) (adjuvant, controversial) Neutralizes bacterial toxins and modulates the immune response through various mechanisms.Toxin Neutralization & Immunomodulation: Less specific than Reltecimod, with a broader and less defined mechanism of action.
Logical Relationship of Treatment Components

The following diagram illustrates the interplay between Reltecimod and the standard of care for NSTI.

NSTI_Treatment_Comparison NSTI Necrotizing Soft Tissue Infection Standard_of_Care Standard of Care NSTI->Standard_of_Care Reltecimod Reltecimod (Adjunctive Therapy) NSTI->Reltecimod Surgical_Debridement Surgical Debridement Standard_of_Care->Surgical_Debridement Antibiotics Broad-Spectrum Antibiotics Standard_of_Care->Antibiotics Supportive_Care Supportive Care Standard_of_Care->Supportive_Care Outcome Improved Patient Outcome (e.g., Resolution of Organ Dysfunction) Surgical_Debridement->Outcome Antibiotics->Outcome Supportive_Care->Outcome Reltecimod->Outcome Potentiates

Caption: Reltecimod as an adjunctive therapy to the standard of care for NSTI.

Conclusion

The available preclinical and clinical data provide a strong indication of Reltecimod's on-target activity in modulating the host immune response to necrotizing soft tissue infections. By specifically targeting the CD28 co-stimulatory pathway, Reltecimod offers a more focused immunomodulatory approach compared to the broader and less specific actions of treatments like IVIG. While the primary endpoint of the ACCUTE trial was not met in the broader patient population, the significant improvement in the resolution of organ dysfunction in the per-protocol population suggests a tangible clinical benefit derived from its on-target activity. For researchers and drug development professionals, Reltecimod represents a promising example of a targeted therapy for a complex and life-threatening infectious disease, highlighting the potential of immunomodulation as a key therapeutic strategy. Further research to delineate the patient populations most likely to benefit from this targeted approach will be crucial for its future clinical application.

References

Comparative Analysis of Ricolinostat's Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapies, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-neoplastic agents. This guide provides a comprehensive comparison of the anti-proliferative effects of Ricolinostat (ACY-1215), a selective HDAC6 inhibitor, with other HDAC inhibitors and conventional chemotherapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer an objective resource for the scientific community.

Ricolinostat: A Selective Approach to HDAC Inhibition

Ricolinostat is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6).[1] Unlike pan-HDAC inhibitors that target multiple HDAC enzymes, Ricolinostat's selectivity for HDAC6, a cytoplasmic deacetylase, is thought to contribute to a more favorable safety profile by minimizing the toxic effects on normal, healthy cells.[2] Its anti-tumor activity stems from the disruption of the Hsp90 protein chaperone system through the hyperacetylation of Hsp90, leading to an accumulation of unfolded proteins and subsequent cancer cell apoptosis.[2]

Comparative Anti-Proliferative Activity of Ricolinostat

The anti-proliferative efficacy of Ricolinostat has been evaluated across a range of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy Performance

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The table below summarizes the IC50 values of Ricolinostat in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation(s)
WSU-NHLNon-Hodgkin's Lymphoma1.97[3]
Hut-78Non-Hodgkin's Lymphoma1.51[3]
Jeko-1Non-Hodgkin's Lymphoma8.65[3][4]
Granta-519Mantle Cell Lymphoma20 - 64[3]
MM.1SMultiple Myeloma2 - 8[5]
ANBL-6.BRBortezomib-Resistant Multiple Myeloma2 - 8[5]
Combination Therapy: Synergistic Effects

Ricolinostat has demonstrated synergistic anti-proliferative effects when combined with other anti-cancer drugs, including the alkylating agent bendamustine and the proteasome inhibitor bortezomib.

Ricolinostat and Bendamustine in Lymphoma:

A study on Non-Hodgkin's Lymphoma (NHL) cell lines revealed a synergistic interaction between Ricolinostat and bendamustine.[3] The combination index (CI) values, where CI < 1 indicates synergy, were significantly low across the tested concentrations.[3] For instance, in WSU-NHL and Hut-78 cells, the CI ranged from 0.027 to 0.553.[3]

Cell LineRicolinostat (µM)Bendamustine (µM)Combination Index (CI)Citation(s)
WSU-NHL2, 4, 810, 20, 400.027 - 0.553[3]
Hut-782, 4, 810, 20, 400.027 - 0.553[3]
Jeko-15, 1050, 1000.02 - 0.04[3]

Ricolinostat and Bortezomib in Multiple Myeloma:

In a phase I/II clinical trial for relapsed or refractory multiple myeloma, the combination of Ricolinostat with bortezomib and dexamethasone was well-tolerated and active.[6][7] The overall response rate for patients receiving ≥160 mg of Ricolinostat daily was 37%.[6][8] Notably, a 14% response rate was observed even in patients refractory to bortezomib, suggesting that Ricolinostat can help overcome bortezomib resistance.[6][8]

Mechanism of Action: Signaling Pathways

Ricolinostat's anti-proliferative effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Ricolinostat_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K ERK ERK Receptor Tyrosine Kinases->ERK Ricolinostat Ricolinostat HDAC6 HDAC6 Ricolinostat->HDAC6 acetylated_alpha_tubulin Acetylated α-tubulin Ricolinostat->acetylated_alpha_tubulin acetylated_HSP90 Acetylated HSP90 Ricolinostat->acetylated_HSP90 alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation HSP90 HSP90 HDAC6->HSP90 Deacetylation acetylated_HSP90->PI3K AKT AKT acetylated_HSP90->AKT acetylated_HSP90->ERK PI3K->AKT mTOR mTOR AKT->mTOR Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL ↓) (Bax, Bim, Noxa ↑) AKT->Bcl2_family Proliferation_inhibition Proliferation Inhibition mTOR->Proliferation_inhibition ERK->Proliferation_inhibition Apoptosis Apoptosis Bcl2_family->Apoptosis

Caption: Ricolinostat's Mechanism of Action.

Ricolinostat selectively inhibits HDAC6, leading to the hyperacetylation of its substrates, including α-tubulin and HSP90. The hyperacetylation of HSP90 disrupts its chaperone function, leading to the degradation of client proteins, including key components of the PI3K/AKT/mTOR and ERK signaling pathways. This disruption, coupled with the modulation of Bcl-2 family proteins, ultimately leads to the induction of apoptosis and inhibition of cell proliferation.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of Ricolinostat, alone or in combination with other drugs, and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with Ricolinostat and/or other compounds for the indicated time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-Proliferative Effect Assessment cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treat with Ricolinostat (Monotherapy or Combination) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis flow->apoptosis_quant pathway_analysis Signaling Pathway Modulation wb->pathway_analysis

Caption: Experimental Workflow for Assessing Anti-proliferative Effects.

This guide provides a framework for the cross-validation of Ricolinostat's anti-proliferative effects. The presented data and protocols are intended to support further investigation into the therapeutic potential of this selective HDAC6 inhibitor in various cancer contexts. The evidence suggests that Ricolinostat, both as a single agent and in combination therapies, holds promise for advancing cancer treatment.

References

Benchmarking Relzomostat Against the Standard of Care for Obesity and Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug Relzomostat and the current standard of care for obesity and type 2 diabetes. This compound is identified as a methionine aminopeptidase 2 (MetAP2) inhibitor.[1][2] While this classification suggests a potential therapeutic mechanism for metabolic conditions, it is critical to note that no publicly available preclinical or clinical data for this compound could be identified at the time of this review. Therefore, a direct quantitative comparison of its performance against the standard of care is not currently possible.

This document outlines the established standards of care for obesity and type 2 diabetes, describes the theoretical mechanism of action of this compound based on its drug class, and provides detailed experimental protocols that would be necessary to evaluate its efficacy and safety.

Standard of Care for Obesity and Type 2 Diabetes

The management of obesity and type 2 diabetes is multifaceted, involving a combination of lifestyle modifications and pharmacological interventions. The goal is to achieve and maintain a healthy weight, improve glycemic control, and reduce the risk of associated complications.[3][4]

Data Presentation: Comparison of Treatment Modalities

Table 1: Standard of Care for Obesity

Treatment ModalityDescriptionKey Metrics
Lifestyle Modification Comprehensive changes in diet, physical activity, and behavior.[1][5]Weight loss (%), improvement in BMI, changes in waist circumference.
Anti-Obesity Medications (AOMs) Pharmacological agents that affect appetite, satiety, or nutrient absorption. Examples include GLP-1 receptor agonists (e.g., semaglutide, liraglutide), orlistat, and phentermine-topiramate.Percentage of patients achieving ≥5% or ≥10% weight loss, changes in cardiometabolic risk factors.
Bariatric Surgery Surgical procedures that modify the gastrointestinal tract to induce weight loss.[1][5]Long-term weight loss, resolution or improvement of obesity-related comorbidities (e.g., type 2 diabetes, hypertension).

Table 2: Standard of Care for Type 2 Diabetes

Treatment ModalityDescriptionKey Metrics
Lifestyle Modification Medical nutrition therapy, regular physical activity, and diabetes self-management education and support.[6][7]HbA1c reduction, changes in fasting and postprandial glucose levels.
Oral Antidiabetic Agents Metformin is the first-line therapy.[8] Other classes include SGLT2 inhibitors, DPP-4 inhibitors, and sulfonylureas.HbA1c reduction, impact on body weight, cardiovascular and renal outcomes.
Injectable Medications GLP-1 receptor agonists and insulin are used to achieve glycemic control, particularly in later stages of the disease.[6][8]HbA1c reduction, time in glycemic range, incidence of hypoglycemia.

This compound: A Methionine Aminopeptidase 2 (MetAP2) Inhibitor

This compound is classified as an inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a metalloprotease that plays a role in protein modification and has been identified as a potential therapeutic target for obesity and type 2 diabetes.[9]

Mechanism of Action (Theoretical)

The proposed mechanism of action for MetAP2 inhibitors in the context of metabolic diseases involves the modulation of cellular signaling pathways that regulate energy metabolism. Inhibition of MetAP2 may lead to:

  • Alterations in Protein N-myristoylation: MetAP2 is involved in the processing of newly synthesized proteins by removing the N-terminal methionine, a step that can be crucial for subsequent modifications like N-myristoylation. This process is vital for the function of many proteins involved in signaling pathways.[9]

  • Modulation of eIF2α and ERK Pathways: MetAP2 has been shown to influence the eukaryotic initiation factor 2α (eIF2α) and ERK signaling pathways, which are involved in protein synthesis and cell proliferation.[10][11]

  • Effects on Adipose Tissue: In adipose tissue, MetAP2 inhibition may increase cAMP levels, leading to the activation of protein kinase A (PKA). PKA can then phosphorylate and activate hormone-sensitive lipase (HSL), promoting the breakdown of lipids. This cascade could also activate CREB, inducing the expression of genes involved in thermogenesis.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Relzomostat_Mechanism_of_Action Figure 1: Theoretical Signaling Pathway of this compound (MetAP2 Inhibition) cluster_cellular_effects Cellular Effects cluster_adipose_effects Effects in Adipose Tissue This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Protein_Processing Protein N-terminal Methionine Excision MetAP2->Protein_Processing Catalyzes eIF2a eIF2α Pathway MetAP2->eIF2a Modulates ERK ERK Pathway MetAP2->ERK Modulates cAMP ↑ cAMP MetAP2->cAMP Indirectly Regulates Adipose_Tissue Adipose Tissue PKA ↑ PKA Activity cAMP->PKA HSL ↑ HSL Activity PKA->HSL CREB ↑ CREB Activity PKA->CREB Lipolysis ↑ Lipolysis HSL->Lipolysis Thermogenesis ↑ Thermogenesis CREB->Thermogenesis

Caption: Figure 1: Theoretical Signaling Pathway of this compound (MetAP2 Inhibition).

Experimental_Workflow Figure 2: General Experimental Workflow for a Novel Anti-Diabetic/Obesity Drug cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Enzyme Assays, Cell-based Models) Animal_Models Animal Models of Obesity & T2D (e.g., db/db mice, diet-induced obesity) In_Vitro->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Phase1 Phase I (Safety, Tolerability, PK in healthy volunteers) Tox->Phase1 Phase2 Phase II (Efficacy, Dose-ranging in patients) Phase1->Phase2 Phase3 Phase III (Pivotal trials vs. Standard of Care) Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory

Caption: Figure 2: General Experimental Workflow for a Novel Anti-Diabetic/Obesity Drug.

Experimental Protocols

As no experimental data for this compound is publicly available, the following are detailed, generalized protocols for key experiments that would be essential to benchmark its performance against the standard of care.

In Vitro MetAP2 Inhibition Assay
  • Objective: To determine the inhibitory potency of this compound on MetAP2 enzyme activity.

  • Methodology:

    • Recombinant human MetAP2 is incubated with a fluorogenic substrate, such as (Met)-AMC.

    • This compound is added at varying concentrations.

    • The reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated.

    • The IC50 value (the concentration of this compound that inhibits 50% of MetAP2 activity) is determined by fitting the data to a dose-response curve.

Preclinical Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
  • Objective: To evaluate the effect of this compound on body weight, food intake, and metabolic parameters in an in vivo model of obesity.

  • Methodology:

    • C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity.

    • Mice are randomized into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., a GLP-1 receptor agonist).

    • Body weight and food intake are measured daily.

    • At the end of the study, blood samples are collected to measure glucose, insulin, and lipid levels.

    • Body composition (fat mass and lean mass) is determined using techniques like DEXA or MRI.

    • Tissues such as liver and adipose tissue are collected for histological and molecular analysis.

Phase II Clinical Trial in Patients with Type 2 Diabetes and Obesity
  • Objective: To assess the efficacy, safety, and optimal dose of this compound in the target patient population.

  • Methodology:

    • A randomized, double-blind, placebo-controlled, dose-ranging study is designed.

    • Participants with a diagnosis of type 2 diabetes and a BMI ≥ 27 kg/m ² are enrolled.

    • Patients are randomized to receive placebo or one of several doses of this compound for a predefined period (e.g., 26 weeks).

    • The primary endpoint is the change in HbA1c from baseline.

    • Secondary endpoints include the change in body weight, fasting plasma glucose, lipid profile, and blood pressure.

    • Safety and tolerability are assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs.

Conclusion

This compound, as a MetAP2 inhibitor, represents a novel therapeutic approach for obesity and type 2 diabetes. However, the absence of publicly available experimental data makes it impossible to conduct a direct benchmark against the well-established standards of care. The theoretical mechanism of action is promising, but rigorous preclinical and clinical evaluation, following protocols such as those outlined above, is essential to determine its true therapeutic potential, efficacy, and safety profile in comparison to current treatment options. Researchers and drug development professionals should monitor for the future publication of data on this compound to enable a comprehensive and evidence-based comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of Relzomostat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a substance specifically named "Relzomostat" is not publicly available. The following disposal and safety procedures are for Rivaroxaban , a substance for which safety data sheets are accessible. Researchers must verify if Rivaroxaban is the correct chemical identity for "this compound" before proceeding. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound.

I. Immediate Safety and Handling Precautions

Rivaroxaban is a physiologically highly active substance and must be handled with care as a hazardous material[1]. It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects[1][2]. Long-term exposure may have adverse effects on fertility or an unborn child[3][4].

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment is mandatory when handling Rivaroxaban:

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is required[5][6].

  • Hand Protection: Wear chemical-resistant rubber gloves[5].

  • Eye Protection: Use chemical safety goggles or glasses[2][5].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[2].

In the event of a spill, the area should be cordoned off, and only personnel with self-contained breathing apparatus, protective clothing, and heavy rubber gloves should perform the cleanup[5]. All spillage should be collected promptly[1].

II. Quantitative Data for Rivaroxaban

The following table summarizes the available quantitative data for Rivaroxaban.

PropertyValueTemperatureMethodSource
Partition Coefficient (log Pow)1.7125 °C (77 °F)Calculated[1]
Bioaccumulation is not expected based on this value[1].

III. Step-by-Step Disposal Protocol

The disposal of Rivaroxaban must be conducted in compliance with federal, state, and local environmental regulations[7][8][9]. Avoid releasing the chemical into the environment[1][3].

Step 1: Segregation of Waste At the point of generation, segregate Rivaroxaban waste from other laboratory waste streams. This includes contaminated labware (e.g., gloves, vials, pipette tips) and any unused or expired product.

Step 2: Waste Container and Labeling

  • Place solid waste into a designated, leak-proof, and puncture-resistant container.

  • The container must be clearly labeled with the universal biohazard symbol and the words "Hazardous Waste" and the chemical name "Rivaroxaban".

  • If dealing with sharps (needles, blades), they must be placed in a dedicated sharps container[10][11].

Step 3: On-site Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated. To maintain product quality, refrigeration may be required for the pure substance[2].

Step 4: Final Disposal

  • The final disposal of Rivaroxaban waste must be carried out by an approved and licensed hazardous waste disposal company[1][12].

  • The standard procedure for such pharmaceutical waste is typically high-temperature incineration[8][12][13].

  • Never dispose of Rivaroxaban waste down the drain or in the regular trash[9][12].

IV. Experimental Protocols

Detailed experimental protocols for the disposal or degradation of Rivaroxaban were not available in the reviewed safety and handling documents. Disposal methods are performance-based, focusing on regulatory compliance rather than specific experimental procedures.

V. This compound (as Rivaroxaban) Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, based on the procedures for Rivaroxaban.

cluster_prep Preparation & Handling cluster_containment Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste (Unused product, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) start->ppe Safety First segregate Segregate Waste at Point of Generation ppe->segregate package Package in Labeled, Leak-Proof Hazardous Waste Container segregate->package sharps Place Sharps in Puncture-Resistant Sharps Container segregate->sharps store Store in Secure, Designated Area package->store sharps->store disposal_co Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal_co end Dispose via Approved Method (e.g., Incineration) disposal_co->end

Caption: Workflow for the safe disposal of this compound (as Rivaroxaban).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Relzomostat
Reactant of Route 2
Reactant of Route 2
Relzomostat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。